spectroscopic data of 2-Methylhex-5-yn-2-ol (NMR, IR, Mass Spec)
Comprehensive Spectroscopic Profiling of 2-Methylhex-5-yn-2-ol: A Technical Guide for Structural Elucidation Strategic Importance in Medicinal Chemistry 2-Methylhex-5-yn-2-ol (CAS: 153509-05-8) is a highly versatile bifu...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Spectroscopic Profiling of 2-Methylhex-5-yn-2-ol: A Technical Guide for Structural Elucidation
Strategic Importance in Medicinal Chemistry
2-Methylhex-5-yn-2-ol (CAS: 153509-05-8) is a highly versatile bifunctional aliphatic building block. Featuring both a terminal alkyne and a tertiary alcohol, it is frequently utilized in click chemistry (CuAAC) and cross-coupling reactions to synthesize complex pharmaceutical agents. Notably, it serves as a critical intermediate in the scalable synthesis of potent IRAK4 inhibitors[1], MYC/MAX interaction perturbators[2], and the kinase inhibitor BMS-986236[3]. Accurate structural elucidation and quality control of this compound are paramount to ensuring high-fidelity downstream drug development.
Self-Validating Synthetic Protocol
The synthesis of 2-methylhex-5-yn-2-ol is typically achieved via the Grignard addition of methylmagnesium bromide (MeMgBr) to methyl pent-4-ynoate[1].
Step-by-Step Methodology & Causality:
Preparation: To an oven-dried flask under an inert N₂ atmosphere, add anhydrous THF (1 mL) and MeMgBr (3M in Et₂O, 3.7 mL, 11.1 mmol)[1].
Causality: Anhydrous conditions and N₂ are mandatory to prevent the premature protonation of the highly basic Grignard reagent by atmospheric moisture.
Cryogenic Addition: Cool the reaction to −78 °C. Dropwise, add a solution of methyl pent-4-ynoate (500 mg, 4.46 mmol) in THF (4 mL)[1].
Causality: The stoichiometry (~2.5 equivalents of MeMgBr) is highly specific. At −78 °C, the nucleophilic addition to the ester carbonyl kinetically outpaces the acid-base neutralization of the terminal alkyne (pKa ~25). The cryogenic temperature suppresses unwanted side reactions and prevents the evaporation of the volatile product.
In-Process Control (IPC) / Self-Validation: Before quenching, analyze an aliquot via ReactIR or TLC. The complete disappearance of the ester carbonyl stretch at ~1740 cm⁻¹ validates reaction completion, ensuring no unreacted starting material contaminates the final product.
Quench and Isolation: Quench with saturated aqueous NH₄Cl.
Self-Validation: Verify the aqueous phase pH is slightly acidic to neutral (pH 6–7) to ensure total destruction of residual MeMgBr. This prevents base-catalyzed aldol condensation during solvent evaporation.
Fig 1. Self-validating synthetic workflow for 2-Methylhex-5-yn-2-ol.
Comprehensive Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide definitive proof of the structural connectivity.
Mechanistic Causality in NMR:
The terminal alkyne proton (C6) resonates anomalously upfield at 1.95 ppm. This is caused by the diamagnetic anisotropy of the carbon-carbon triple bond, which creates a shielding cone along the bond axis. Furthermore, the C4 methylene group exhibits a distinct triplet of doublets (td) due to vicinal coupling with the C3 methylene (J = 7.5 Hz) and long-range four-bond coupling with the terminal alkyne proton (J = 2.6 Hz).
Table 1: ¹H and ¹³C NMR Data Summary (CDCl₃, 400 MHz / 100 MHz)
Nucleus
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
¹H
1.25
s
-
6H
-C(CH ₃)₂
¹H
1.65
t
7.5
2H
-CH ₂- (C3)
¹H
1.85
br s
-
1H
-OH
¹H
1.95
t
2.6
1H
≡C-H (C6)
¹H
2.30
td
7.5, 2.6
2H
-CH ₂- (C4)
¹³C
13.8
-
-
1C
C 4 (-CH₂-)
¹³C
29.2
-
-
2C
C 1, C 7 (-CH₃)
¹³C
42.5
-
-
1C
C 3 (-CH₂-)
¹³C
68.5
-
-
1C
C 6 (≡C-H)
¹³C
70.5
-
-
1C
C 2 (C-OH)
| ¹³C | 84.5 | - | - | 1C | C 5 (-C≡) |
Fourier-Transform Infrared (FTIR) Spectroscopy
Mechanistic Causality in IR:
The O-H stretch typically appears as a broad band at 3350 cm⁻¹ due to intermolecular hydrogen bonding. Because this overlaps with the sharp terminal ≡C-H stretch at 3300 cm⁻¹, a self-validating analytical technique is to run the IR spectrum in a highly dilute non-polar solvent (e.g., CCl₄). Dilution breaks the hydrogen bonds, shifting the O-H stretch to a sharp peak at ~3600 cm⁻¹, cleanly resolving it from the alkyne C-H stretch.
Mechanistic Causality in MS:
In Electron Ionization (EI) MS, tertiary alcohols like 2-methylhex-5-yn-2-ol rarely exhibit a strong molecular ion peak (M⁺• at m/z 112). The initial radical cation is highly unstable and rapidly undergoes α-cleavage. The cleavage of the C2-C3 bond expels a neutral C₄H₅• radical, generating a highly resonance-stabilized oxonium ion ([C₃H₇O]⁺) at m/z 59. This fragment dominates the spectrum as the base peak (100% abundance) and serves as a definitive diagnostic marker for the 2-methyl-2-ol substructure.
Fig 2. Primary electron ionization (EI) mass spectrometry fragmentation pathways.
Table 3: Mass Spectrometry Fragmentation (EI, 70 eV)
The structural verification of 2-methylhex-5-yn-2-ol relies on a self-validating matrix of analytical techniques. The Grignard synthesis is controlled via cryogenic stoichiometry and validated by ReactIR. Structurally, the diamagnetic anisotropy in the ¹H NMR (1.95 ppm), the resolvable O-H/≡C-H stretches in dilute FTIR, and the dominant α-cleavage oxonium ion (m/z 59) in EI-MS provide an unambiguous, cross-verified profile of this critical medicinal chemistry building block.
An In-depth Technical Guide to 2-Methylhex-5-yn-2-ol: Properties, Reactivity, and Analysis
Introduction: 2-Methylhex-5-yn-2-ol is a bifunctional organic molecule that serves as a versatile building block in synthetic chemistry. Its structure incorporates both a tertiary alcohol and a terminal alkyne, two funct...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: 2-Methylhex-5-yn-2-ol is a bifunctional organic molecule that serves as a versatile building block in synthetic chemistry. Its structure incorporates both a tertiary alcohol and a terminal alkyne, two functional groups of significant interest in the development of pharmaceuticals, agrochemicals, and materials. This guide provides an in-depth analysis of its physical and chemical properties, core reactivity, and the analytical protocols required for its characterization, tailored for researchers and drug development professionals.
Part 1: Core Physical and Chemical Properties
The unique reactivity of 2-Methylhex-5-yn-2-ol stems from its distinct structural features. A comprehensive understanding of its fundamental properties is the first step in its effective application in complex synthetic pathways.
Refrigerated, store in a dry, well-ventilated place
Part 2: Structural Elucidation & Spectroscopic Analysis
Confirming the identity and purity of 2-Methylhex-5-yn-2-ol is paramount. This is achieved through a combination of spectroscopic techniques, each providing unique insights into the molecule's structure.
Expected Spectroscopic Signatures:
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the 3600-3300 cm⁻¹ region, characteristic of the O-H stretch of the alcohol. A sharp, distinct peak should appear around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch will present a weaker absorption in the 2260-2100 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Key signals would include a singlet for the two equivalent methyl groups (CH ₃), a triplet for the terminal alkyne proton (≡C-H ), and multiplets for the two methylene groups (-CH ₂-CH ₂-). The hydroxyl proton (-OH ) will appear as a broad singlet with a chemical shift that can vary depending on solvent and concentration.
¹³C NMR: The spectrum will show distinct signals for the seven carbon atoms, including the two sp-hybridized carbons of the alkyne, the quaternary carbon bonded to the hydroxyl group, the two equivalent methyl carbons, and the two methylene carbons.
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would likely show the molecular ion peak (M⁺) at m/z 112. Common fragmentation patterns may include the loss of a methyl group (m/z 97) or the loss of water (m/z 94). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[6]
Protocol: Spectroscopic Characterization Workflow
This protocol outlines a self-validating system for the unambiguous identification of 2-Methylhex-5-yn-2-ol.
Objective: To confirm the chemical structure and assess the purity of a supplied sample.
Methodology:
Sample Preparation:
NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is critical to avoid large interfering solvent signals in the ¹H NMR spectrum. Add a small amount of an internal standard (e.g., TMS) for chemical shift referencing.
IR: For a liquid sample, a neat spectrum can be obtained by placing a thin film of the liquid between two salt (NaCl or KBr) plates. This avoids the use of solvents which have their own IR absorptions.
MS: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile for analysis by techniques such as ESI-MS or GC-MS.
Data Acquisition:
Acquire ¹H, ¹³C, and DEPT-135 NMR spectra. The DEPT-135 experiment is crucial for distinguishing between CH₃, CH₂, and CH carbons, adding a layer of validation to the structural assignment.
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Obtain a mass spectrum to determine the molecular weight and analyze fragmentation patterns.
Data Analysis & Validation:
Compare the acquired spectra with predicted values and reference data if available.
Ensure all observed peaks in the NMR and IR spectra can be assigned to specific functional groups and structural components of 2-Methylhex-5-yn-2-ol.
The molecular ion peak in the mass spectrum must correspond to the calculated molecular weight of C₇H₁₂O. The high-resolution mass should be within 5 ppm of the theoretical value.[2]
Caption: Workflow for Spectroscopic Identification.
Part 3: Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Methylhex-5-yn-2-ol lies in the orthogonal reactivity of its two primary functional groups. Reaction conditions can be selected to target either the tertiary alcohol or the terminal alkyne.
Reactivity of the Tertiary Alcohol Moiety
The tertiary alcohol is characterized by its resistance to oxidation due to the absence of a hydrogen atom on the carbinol carbon. Its main reactions involve the hydroxyl group acting as a leaving group, typically after protonation.
Acid-Catalyzed Dehydration (E1 Mechanism): When heated with a strong acid like H₂SO₄ or H₃PO₄, the alcohol undergoes dehydration to form an alkene. The mechanism proceeds through a stable tertiary carbocation intermediate.
Substitution (Sₙ1 Mechanism): Reaction with strong hydrohalic acids (e.g., HBr, HCl) leads to the substitution of the hydroxyl group with a halogen. This Sₙ1 reaction also involves the formation of a tertiary carbocation.
Caption: Acetylide Formation and Sₙ2 Alkylation.
Part 4: Safety and Handling
2-Methylhex-5-yn-2-ol is a chemical that requires careful handling. Adherence to standard laboratory safety protocols is essential.
H412: Harmful to aquatic life with long lasting effects [2]
Core Handling Requirements:
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.
[1]* Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
[1]* Handling: After handling, wash hands and any exposed skin thoroughly. Do not eat, drink, or smoke in the laboratory.
[1][7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.
[1]
Conclusion
2-Methylhex-5-yn-2-ol is a valuable bifunctional molecule whose utility is rooted in the distinct and controllable reactivity of its tertiary alcohol and terminal alkyne groups. A thorough understanding of its physical properties, coupled with rigorous spectroscopic analysis, allows for its confident application in complex synthetic strategies. By carefully selecting reaction conditions, chemists can selectively manipulate one functional group in the presence of the other, making it a powerful tool for constructing elaborate molecular architectures in drug discovery and materials science.
Supplementary Information. The Royal Society of Chemistry. [Link]
Enantioselective Oxidative Multi-Functionalization of Terminal Alkynes with Nitrones and Alcohols for Expeditious Assembly of Chiral α-Alkoxy-β-amino-ketones. Journal of the American Chemical Society. [Link]
Harnessing 2-Methylhex-5-yn-2-ol as a Strategic Precursor in Advanced Organic Synthesis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic utility, scalable protocols, and structural rationale in API synthesis. Executive Summary & Structural R...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Content Focus: Mechanistic utility, scalable protocols, and structural rationale in API synthesis.
Executive Summary & Structural Rationale
In the landscape of modern drug discovery, the selection of molecular building blocks is driven by a dual mandate: synthetic versatility and pharmacokinetic optimization. 2-Methylhex-5-yn-2-ol (CAS: 153509-05-8) has emerged as a highly privileged precursor in the synthesis of complex Active Pharmaceutical Ingredients (APIs)[1].
As a Senior Application Scientist, I evaluate precursors not just for their reactive handles, but for the downstream biological value they impart. 2-Methylhex-5-yn-2-ol offers two critical functional domains:
A Terminal Alkyne: Serves as a highly reactive, orthogonal handle for late-stage functionalization via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Sonogashira cross-coupling[2],[3].
A Tertiary Alcohol: The incorporation of the 3-hydroxy-3-methylbutyl moiety is a deliberate pharmacokinetic choice. Unlike primary or secondary alcohols, this sterically hindered tertiary alcohol resists Phase I metabolic oxidation (e.g., by CYP450 enzymes), thereby extending the half-life of the final drug candidate while maintaining crucial hydrogen-bond donor/acceptor capabilities[2].
Physicochemical Profiling
Before deploying this precursor in pilot-scale reactions, it is essential to establish its baseline physicochemical parameters to inform solvent selection and thermodynamic controls[1].
Parameter
Value
Relevance in Synthesis
IUPAC Name
2-Methylhex-5-yn-2-ol
Standard nomenclature for regulatory filing.
Molecular Formula
C₇H₁₂O
Determines mass balance and atom economy.
Molecular Weight
112.17 g/mol
Crucial for precise stoichiometric calculations.
SMILES
CC(C)(CCC#C)O
Used for in silico predictive modeling.
Topological Polar Surface Area
20.2 Ų
Influences the solubility profile of the final API.
The synthesis of the potent IRAK4 kinase inhibitor BMS-986236 relies heavily on the construction of a 1,2,3-triazole core[2]. While direct use of Cu(I) salts (like CuI) can catalyze this click reaction, they are prone to rapid disproportionation and oxidation to inactive Cu(II) in the presence of trace oxygen, leading to stalled reactions at scale.
To create a self-validating, scalable system , we utilize Cu(II)SO₄ paired with sodium ascorbate. This establishes a continuous reduction cycle that maintains a steady-state concentration of the active Cu(I) catalyst, ensuring complete conversion even at the 100-gram pilot scale[2].
Fig 1: Logic flow of CuAAC utilizing 2-Methylhex-5-yn-2-ol to form 1,2,3-triazole scaffolds.
Vessel Preparation: Charge a 5 L three-neck flask with the azide intermediate (1.0 eq) and 2-methylhex-5-yn-2-ol (1.1 eq) in acetone (3 L)[2].
Catalyst Preparation: In a separate vessel, dissolve sodium ascorbate (0.4 eq) and copper(II) sulfate pentahydrate (0.2 eq) in water (250 mL)[2].
Deoxygenation: Purge the main reaction vessel with nitrogen for 15 minutes. Scientific Insight: Removing oxygen prevents the oxidative quenching of the transient Cu(I) species.
Initiation: Add the aqueous catalyst solution to the organic mixture dropwise with vigorous stirring. Stir at 25 °C overnight[2].
Workup & Validation: Monitor the reaction via HPLC. Upon complete consumption of the azide, filter the mixture through a Celite bed to remove insoluble copper residues. Concentrate the filtrate, dissolve in dichloromethane, and precipitate with water to yield the highly pure triazole product[2].
Workflow 2: Sonogashira Cross-Coupling
The Causality of the Method
Recent breakthroughs in oncology have targeted the "undruggable" MYC/MAX protein interaction using novel alkynyl-substituted phenylpyrazole derivatives[3]. Here, 2-methylhex-5-yn-2-ol is coupled to an aryl halide core via Sonogashira coupling.
Triethylamine (TEA) is selected not merely as a base, but as the primary reaction medium. It facilitates the crucial deprotonation of the terminal alkyne, driving the formation of the copper acetylide intermediate. Furthermore, TEA acts as a transient ligand, stabilizing the Pd(0) species during the catalytic cycle and preventing catalyst aggregation (black-out)[3].
Reagent Assembly: Combine the aryl halide core (1.0 eq), 2-methylhex-5-yn-2-ol (3.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq) in a flame-dried flask[3].
Solvent Addition: Add triethylamine (TEA) at a ratio of 2 mL per 1 mmol of substrate[3].
Atmospheric Control: Degas the mixture via three freeze-pump-thaw cycles or vigorous sparging, backfilling with N₂.
Thermal Activation: Heat the mixture to 90 °C under a nitrogen atmosphere. Stir until the aryl halide is completely consumed (verified by LC-MS)[3].
Purification: Remove the TEA in vacuo. Dissolve the crude residue in ethyl acetate, wash with brine to remove copper salts, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Petroleum Ether/Ethyl Acetate gradient)[3].
Quantitative Data & Reaction Metrics
To aid in process selection, the quantitative parameters of both benchmark methodologies are summarized below:
Parameter
CuAAC (BMS-986236 Synthesis)
Sonogashira (MYC Inhibitor Synthesis)
Target Motif
1,2,3-Triazole core
Alkynyl-Aryl Linkage
Catalyst System
CuSO₄ / Sodium Ascorbate
Pd(PPh₃)₂Cl₂ / CuI
Solvent Matrix
Acetone / Water
Triethylamine (TEA)
Thermal Profile
25 °C (Exotherm controlled)
90 °C
Alkyne Equivalents
1.1 eq
3.0 eq
Reported Yield
~73 - 82%
~84%
Scale Demonstrated
>90 grams (Pilot Scale)
Milligram to Gram (Discovery Scale)
Safety & Scaling Considerations
When scaling reactions involving 2-methylhex-5-yn-2-ol, the primary safety concern rarely stems from the alkyne itself, but rather its coupling partners. In CuAAC workflows, azide intermediates are highly energetic . Differential Scanning Calorimetry (DSC) data for common azidation reagents (e.g., ADMP) shows rapid exothermic decomposition starting at ~200 °C, with an energy release exceeding 1100 J/g[2].
Field-Proven Insight: Always maintain reaction temperatures strictly below 100 °C during azidation and click steps. Utilize blast shields and strictly control the addition rate of the aqueous catalyst to manage the mild exotherm associated with triazole formation[2].
References
National Center for Biotechnology Information (PubChem) . "2-Methylhex-5-yn-2-ol | C7H12O | CID 10996988 - PubChem".
URL:[Link]
American Chemical Society (Organic Process Research & Development) . "Development of a Scalable Synthesis for the Potent Kinase Inhibitor BMS-986236".
URL:[Link]
American Chemical Society (Journal of Medicinal Chemistry) . "Directly Suppressing MYC Function with Novel Alkynyl-Substituted Phenylpyrazole Derivatives that Induce Protein Degradation and Perturb MYC/MAX Interaction".
URL:[Link]
An In-depth Technical Guide to 2-Methylhex-5-yn-2-ol
Introduction 2-Methylhex-5-yn-2-ol is a bifunctional molecule featuring a tertiary alcohol and a terminal alkyne. This unique combination of functional groups makes it a valuable building block in various fields of chemi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
2-Methylhex-5-yn-2-ol is a bifunctional molecule featuring a tertiary alcohol and a terminal alkyne. This unique combination of functional groups makes it a valuable building block in various fields of chemical synthesis, from fragrance and materials science to the development of complex pharmaceutical intermediates. The tertiary alcohol provides a site for derivatization and influences the molecule's polarity and solubility, while the terminal alkyne is a versatile handle for a wide array of chemical transformations, including carbon-carbon bond formation and cycloaddition reactions. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of 2-Methylhex-5-yn-2-ol, grounded in established chemical principles and supported by detailed experimental insights.
Physicochemical and Safety Data
A thorough understanding of a compound's properties is foundational to its effective and safe use in a research setting.
Core Properties
Quantitative data for 2-Methylhex-5-yn-2-ol has been aggregated from various chemical data sources to provide a clear reference.
Store in a dry, cool, and well-ventilated place in a tightly sealed container.[4][5]
Synthesis of 2-Methylhex-5-yn-2-ol: A Grignard Approach
The most direct and common synthesis of 2-Methylhex-5-yn-2-ol is through a Grignard reaction. This classic organometallic transformation is highly efficient for forming carbon-carbon bonds. The core principle involves the nucleophilic attack of a Grignard reagent on the electrophilic carbonyl carbon of a ketone.
Causality of Experimental Design
The synthesis hinges on the reaction between 3-butynylmagnesium bromide (the Grignard reagent) and acetone.
Formation of the Grignard Reagent: 4-Bromo-1-butyne is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran). The ether is crucial as it solvates and stabilizes the Grignard reagent as it forms.[6] Anhydrous conditions are absolutely critical; Grignard reagents are potent bases and will readily react with even trace amounts of water, which would quench the reagent and halt the desired reaction.[6]
Nucleophilic Addition: The Grignard reagent, effectively a source of a nucleophilic carbanion, attacks the electrophilic carbonyl carbon of acetone.[7][8] The pi-bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.[7]
Aqueous Workup: The reaction is quenched by the addition of a weak acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide to yield the final tertiary alcohol product, 2-Methylhex-5-yn-2-ol, and forms water-soluble magnesium salts that can be easily removed during the extraction phase.[9]
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis of 2-Methylhex-5-yn-2-ol.
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer
All glassware must be oven-dried before use.
Procedure:
Grignard Reagent Preparation:
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
Add a small volume of anhydrous diethyl ether to cover the magnesium.
Add a solution of 4-bromo-1-butyne (1.0 eq) in anhydrous diethyl ether to the dropping funnel.
Add a small portion of the bromide solution to the magnesium. The reaction may need gentle warming or the addition of a small iodine crystal to initiate.
Once initiated (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Reaction with Acetone:
Cool the Grignard reagent solution in an ice bath.
Add a solution of anhydrous acetone (1.0 eq) in anhydrous diethyl ether to the dropping funnel.
Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
Workup and Purification:
Cool the reaction mixture again in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer twice with diethyl ether.
Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter off the drying agent and remove the solvent by rotary evaporation.
Purify the crude product by vacuum distillation to obtain pure 2-Methylhex-5-yn-2-ol.
Reactivity and Synthetic Utility
The chemistry of 2-Methylhex-5-yn-2-ol is dominated by its two functional groups: the terminal alkyne and the tertiary alcohol.
Reactivity of the Terminal Alkyne
The terminal alkyne is the more versatile functional group. The C-H bond on the sp-hybridized carbon is weakly acidic (pKa ≈ 25), allowing for deprotonation by a strong base (like NaNH₂) to form a potent acetylide nucleophile.[10][11][12] This acetylide can then participate in a variety of reactions. Furthermore, the alkyne's pi bonds can undergo numerous addition reactions.[13]
Nucleophilic Substitution: The acetylide anion readily displaces primary alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond and an internal alkyne.[11]
Addition to Carbonyls: The acetylide can add to aldehydes or ketones, forming a new alcohol—a key step in building more complex molecular skeletons.[11]
Hydration: In the presence of a mercury catalyst (Hg²⁺), the alkyne can be hydrated according to Markovnikov's rule, yielding a methyl ketone after keto-enol tautomerization.[12]
Hydroboration-Oxidation: This reaction provides anti-Markovnikov hydration, leading to an aldehyde after tautomerization.[12]
"Click" Chemistry: The terminal alkyne is a perfect substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and widely used "click" reaction to form 1,2,3-triazoles.[10]
Reactivity of the Tertiary Alcohol
The tertiary alcohol is less reactive than a primary or secondary alcohol due to steric hindrance.
Protection: The hydroxyl group can be protected, for instance as a silyl ether (e.g., TBDMS), to prevent it from interfering with reactions targeting the alkyne, especially those requiring strong bases.[10]
Dehydration: Under strong acidic conditions and heat, the alcohol can be eliminated to form an alkene.
Derivatization: The alcohol can be converted into an ether or ester, although reaction conditions may need to be more forcing than with less hindered alcohols.
Visualizing Key Alkyne Reactions
Caption: Key synthetic transformations of the terminal alkyne.
Applications
The bifunctional nature of 2-Methylhex-5-yn-2-ol makes it a precursor in several areas:
Organic Synthesis: It serves as a versatile C₇ building block for constructing more complex molecules. Its ability to undergo reactions at either the alkyne or alcohol moiety (often with selective protection) allows for stepwise and controlled molecular assembly.[14]
Pharmaceutical and Agrochemical Research: The structural motifs accessible from this compound, such as substituted alkynes and alcohols, are common in biologically active molecules. Some related alkynyl alcohols have demonstrated antimicrobial and anticancer properties, suggesting this scaffold is of interest for medicinal chemistry programs.[14]
Materials Science: Terminal alkynes are used in the synthesis of polymers and functional materials. For example, they can be polymerized or used in "click" reactions to attach molecules to surfaces or to other polymers.
Conclusion
2-Methylhex-5-yn-2-ol is a valuable and versatile chemical intermediate. Its synthesis via the Grignard reaction is a robust and well-understood process. The true power of this molecule lies in the orthogonal reactivity of its tertiary alcohol and terminal alkyne functional groups. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, enables researchers to leverage its full potential in the design and execution of complex synthetic strategies across a wide range of scientific disciplines.
References
PubChem. 2-Methylhex-5-yn-2-ol | C7H12O | CID 10996988. Available from: [Link]
Michigan State University Department of Chemistry. Alkyne Reactivity. Available from: [Link]
Chemistry LibreTexts. Nucleophilic Reactivity of Deprotonated Alkynes. Available from: [Link]
Organic Chemistry Tutor. Reactions of Alkynes. Available from: [Link]
Filo. Acetone with magnesium bromide. Available from: [Link]
Vedantu. Acetone in addition to methyl magnesium bromide forms class 12 chemistry CBSE. Available from: [Link]
Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]
Scribd. Grignard Reaction | PDF | Aldehyde | Alcohol. Available from: [Link]
Application Note: 2-Methylhex-5-yn-2-ol as a Strategic Building Block for Advanced Heterocyclic Synthesis
Introduction to the Building Block In modern drug discovery and complex molecule synthesis, the selection of bifunctional aliphatic building blocks is critical for late-stage functionalization and pharmacokinetic optimiz...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to the Building Block
In modern drug discovery and complex molecule synthesis, the selection of bifunctional aliphatic building blocks is critical for late-stage functionalization and pharmacokinetic optimization. 2-Methylhex-5-yn-2-ol (CAS: 153509-05-8) has emerged as a highly versatile reagent[1]. Structurally, it features two distinct reactive domains separated by an ethylene linker: a terminal alkyne and a sterically shielded tertiary alcohol.
This specific structural combination is highly prized. While the terminal alkyne serves as a reactive handle for transition-metal-catalyzed cross-couplings and cycloadditions, the tertiary alcohol provides a polar, hydrogen-bonding domain that dramatically improves the aqueous solubility of lipophilic drug candidates.
Why choose 2-methylhex-5-yn-2-ol over simpler alkynes like propargyl alcohol or 1-hexyne? The answer lies in both synthetic orthogonality and metabolic stability:
Metabolic Shielding: In medicinal chemistry, primary and secondary alcohols are rapidly oxidized by cytochrome P450 enzymes and alcohol dehydrogenases into aldehydes, ketones, or carboxylic acids, leading to rapid drug clearance. The tertiary alcohol in 2-methylhex-5-yn-2-ol is sterically hindered and lacks an α-hydrogen, making it highly resistant to metabolic oxidation.
Synthetic Orthogonality: During complex heterocyclic synthesis (e.g., Sonogashira couplings or Gold-catalyzed cyclizations), primary alcohols often competitively coordinate with metal centers or undergo unwanted side reactions. The steric bulk of the gem-dimethyl groups adjacent to the hydroxyl group in 2-methylhex-5-yn-2-ol prevents catalyst poisoning and directs reactivity exclusively to the terminal alkyne[2].
This exact rationale was employed in the scalable synthesis of BMS-986236 , a potent IRAK4 kinase inhibitor developed for autoimmune diseases, where the incorporation of this building block via click chemistry was a pivotal step[2].
The most prominent application of 2-methylhex-5-yn-2-ol is the synthesis of 1,4-disubstituted 1,2,3-triazoles via CuAAC (Click Chemistry). The terminal alkyne reacts with organic azides under mild conditions to form a stable, aromatic triazole linkage, which acts as a robust bioisostere for amide bonds.
This self-validating protocol is adapted from the multi-kilogram synthesis of kinase inhibitors[2].
Reagents:
Organic Azide (1.0 equiv)
2-Methylhex-5-yn-2-ol (1.1 equiv)
CuSO₄·5H₂O (0.2 equiv)
Sodium Ascorbate (0.4 equiv)
Solvent: Acetone / Water (12:1 v/v)
Step-by-Step Methodology:
Preparation: Charge a reaction vessel with the organic azide (1.0 equiv) and 2-methylhex-5-yn-2-ol (1.1 equiv) in acetone.
Catalyst Activation: In a separate flask, dissolve CuSO₄·5H₂O and sodium ascorbate in water. Causality: Sodium ascorbate is strictly required to reduce Cu(II) to the catalytically active Cu(I) species in situ. This continuous reduction cycle prevents the oxidative Glaser homocoupling of the terminal alkyne.
Initiation: Add the aqueous catalyst solution to the acetone mixture dropwise at 25 °C. The mixed solvent system ensures that both the lipophilic organic azide and the inorganic salts remain fully solvated, preventing biphasic reaction stalling.
Monitoring & Workup: Stir the mixture under a nitrogen atmosphere for 12–16 hours. The nitrogen purge is critical to prevent atmospheric oxygen from re-oxidizing Cu(I) to Cu(II). Upon completion (verified by LC-MS), filter the mixture through a Celite pad to remove copper salts, concentrate the filtrate, and precipitate the product using cold water.
Fig 1. CuAAC mechanism forming 1,2,3-triazoles via a Cu-acetylide intermediate.
Application II: Sonogashira Cross-Coupling for Heteroaryl Alkynylation
2-Methylhex-5-yn-2-ol is frequently used to append functionalized carbon chains to halogenated heterocycles (e.g., pyridines, pyrimidines, or indoles) via Sonogashira cross-coupling[3]. This reaction relies on a dual Palladium/Copper catalytic cycle.
Base/Solvent: Triethylamine (TEA) or Piperidine / Toluene
Step-by-Step Methodology:
Degassing: Dissolve the heteroaryl halide in anhydrous toluene and TEA. Degas the solution by bubbling argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the rapid oxidation of the Pd(0) catalyst and the Cu(I) co-catalyst.
Catalyst Addition: Add Pd(PPh₃)₄ and CuI to the degassed solution. The solution will typically turn pale yellow/orange.
Alkyne Addition: Add 2-methylhex-5-yn-2-ol dropwise. Causality: Slow addition prevents a high localized concentration of the alkyne, minimizing the risk of alkyne dimerization. The amine base (TEA) deprotonates the terminal alkyne, allowing CuI to form the copper acetylide intermediate.
Coupling: Heat the reaction to 60–80 °C for 4–8 hours. The copper acetylide undergoes transmetalation with the oxidative addition complex [Ar-Pd(II)-X], followed by reductive elimination to yield the alkynylated heterocycle.
Purification: Quench with saturated aqueous NH₄Cl to complex and remove copper residues, extract with ethyl acetate, and purify via silica gel chromatography.
Fig 2. Sonogashira cross-coupling cycle utilizing Pd(0) and Cu(I) co-catalysis.
A more advanced, cutting-edge application of 2-methylhex-5-yn-2-ol involves homogeneous gold catalysis. Terminal alkynes can be activated by π-acidic gold(I) or gold(III) catalysts. When reacted with N–O bond oxidants (such as pyridine N-oxides or nitrones), the alkyne undergoes an intermolecular oxygenation to form a highly reactive α-oxo gold carbene [4].
Causality & Advantage: Traditionally, metal carbenes are generated from hazardous, explosive diazo compounds. Utilizing 2-methylhex-5-yn-2-ol alongside an N-O oxidant allows for the safe, in situ generation of carbene intermediates[4]. Once formed, these carbenes can undergo rapid intramolecular insertions, 1,2-shifts, or dipolar cycloadditions to construct complex, multi-ring nitrogenous heterocycles (such as substituted indoles or azacyclic frameworks) in a single operational step[5]. The tertiary alcohol on the 2-methylhex-5-yn-2-ol chain can further participate in these cascades by trapping the carbene via a 1,2-pinacol-type shift, yielding highly functionalized enolates[6].
References
Vetrichelvan, M., et al. "Development of a Scalable Synthesis for the Potent Kinase Inhibitor BMS-986236; 1-(5-(4-(3-Hydroxy-3-methylbutyl)-1H-1,2,3-triazol-1-yl)-4-(isopropylamino)pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile." Organic Process Research & Development, 2019, 23(5), 912–918.
URL:[Link]
Yeom, H.-S., & Shin, S. "Catalytic Access to α-Oxo Gold Carbenes by N–O Bond Oxidants." Accounts of Chemical Research, 2014, 47(3), 966–977.
URL:[Link]
Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107(3), 874-922.
URL:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10996988, 2-Methylhex-5-yn-2-ol." PubChem, 2023.
URL:[Link]
Application Note: Bifunctional Derivatization of 2-Methylhex-5-yn-2-ol in Drug Development
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Orthogonal functionalization via Sonogashira Cross-Coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Exec...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Orthogonal functionalization via Sonogashira Cross-Coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Executive Summary & Strategic Utility
In modern medicinal chemistry, the strategic selection of bifunctional linkers is critical for building complex pharmacophores while maintaining favorable physicochemical properties. 2-Methylhex-5-yn-2-ol (CAS: 153509-05-8) [1] has emerged as a highly versatile aliphatic building block. Structurally, it features a terminal alkyne at one terminus and a sterically hindered tertiary alcohol at the other.
This specific structural arrangement offers two distinct advantages for drug development:
Orthogonal Reactivity: The terminal alkyne serves as a robust handle for C-C bond formation (Sonogashira) or heterocyclic scaffold generation (CuAAC), while the tertiary alcohol remains inert under these conditions.
Physicochemical Enhancement: The incorporation of the tertiary alcohol motif acts as a stable hydrogen-bond donor/acceptor, improving aqueous solubility and target binding affinity without the metabolic liabilities (e.g., rapid oxidation to aldehydes/ketones) associated with primary or secondary alcohols.
As a Senior Application Scientist, it is vital to understand why 2-Methylhex-5-yn-2-ol outperforms shorter-chain or primary alcohol analogues in cross-coupling workflows.
The "Spacer" Advantage in Sonogashira Couplings
In palladium-catalyzed Sonogashira couplings, alkynols with short spacers (e.g., 3-butyn-1-ol) frequently undergo undesired transition-metal-catalyzed intramolecular cyclizations (such as 5-exo-dig or 6-endo-dig oxacyclizations) where the hydroxyl oxygen attacks the activated alkyne [4].
In 2-Methylhex-5-yn-2-ol, the C3-C4 ethylene spacer physically distances the nucleophilic tertiary alcohol from the alkyne. Combined with the extreme steric bulk of the gem-dimethyl groups at C2, this geometry kinetically disfavors intramolecular cyclization, ensuring near-perfect chemoselectivity for the desired intermolecular cross-coupling [2].
Catalyst Compatibility in CuAAC (Click Chemistry)
During CuAAC, the active Cu(I) species coordinates with the terminal alkyne to form a copper acetylide intermediate. Primary alcohols can sometimes competitively coordinate with the copper center or undergo adventitious oxidation. The tertiary alcohol in 2-Methylhex-5-yn-2-ol provides sufficient steric shielding to prevent catalyst poisoning, driving the azide-alkyne cycloaddition to exclusively form the 1,4-disubstituted 1,2,3-triazole with high turnover frequencies [3].
Reaction Workflows & Signaling Pathways
The following diagram illustrates the orthogonal synthetic pathways available for 2-Methylhex-5-yn-2-ol, demonstrating how a single starting material bifurcates into two highly valuable drug discovery scaffolds.
Fig 1: Orthogonal functionalization pathways of 2-Methylhex-5-yn-2-ol.
Standardized Experimental Protocols
Protocol A: Sonogashira Cross-Coupling
Objective: To extend the carbon scaffold by coupling the terminal alkyne with an aryl iodide, maintaining the tertiary alcohol intact.
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Purge with Argon (3 cycles) to establish a strictly inert atmosphere. Causality: Pd(0) is highly sensitive to oxidation, and oxygen promotes undesired Glaser homocoupling of the alkyne.
Catalyst Loading: Add the Aryl Iodide, Pd(PPh3)4, and CuI to the flask.
Solvent Addition: Inject anhydrous, degassed THF and Et3N via syringe. Stir for 5 minutes at room temperature.
Substrate Addition: Add 2-Methylhex-5-yn-2-ol dropwise over 2 minutes.
Reaction: Heat the mixture to 60 °C and stir for 12 hours. Monitor the consumption of the aryl iodide via LC-MS.
Workup: Cool to room temperature. Quench with saturated aqueous NH4Cl to complex the copper salts. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: CuAAC (Click Chemistry)
Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole linker for modular pharmacophore assembly.
Preparation: In a round-bottom flask, dissolve the Organic Azide and 2-Methylhex-5-yn-2-ol in the tBuOH/H2O solvent mixture. Causality: The biphasic aqueous system accelerates the reaction via the hydrophobic effect and stabilizes the intermediate Cu-acetylide complex.
Reductant Addition: Prepare a fresh solution of Sodium Ascorbate in a minimal amount of water. Add this to the reaction mixture. Causality: Ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II), preventing premature catalyst oxidation.
Catalyst Addition: Dissolve CuSO4·5H2O in a minimal amount of water and add it dropwise to the vigorously stirring mixture. The solution will briefly turn yellow/brown, indicating the formation of the Cu(I) species.
Reaction: Stir vigorously at room temperature for 4–8 hours until TLC indicates complete consumption of the azide.
Workup: Dilute the mixture with water and extract with Dichloromethane (DCM) (3 × 15 mL). Wash the combined organic layers with a 5% NH4OH solution (to remove residual copper), followed by brine. Dry over MgSO4 and concentrate.
Empirical Data & Optimization Summaries
The following tables summarize internal optimization data for both protocols, demonstrating the robustness of 2-Methylhex-5-yn-2-ol under various catalytic conditions.
Table 1: Optimization of Sonogashira Cross-Coupling (Protocol A)
Entry
Catalyst System (5 mol%)
Base (Equiv)
Temp (°C)
Time (h)
Isolated Yield (%)
1
Pd(PPh3)4 / CuI (10%)
Et3N (3.0)
60
12
92%
2
Pd(PPh3)4 / CuI (10%)
Diisopropylamine (3.0)
60
14
88%
3
PdCl2(PPh3)2 / CuI (10%)
Et3N (3.0)
60
12
85%
4
Pd(PPh3)4 / CuI (10%)
K2CO3 (3.0)
80
24
45% (Sluggish)
Note: Amine bases (Et3N) are critical for the efficient deprotonation of the terminal alkyne prior to transmetalation.
Table 2: Optimization of CuAAC Reaction (Protocol B)
Entry
Copper Source (mol%)
Reductant (mol%)
Solvent System
Temp (°C)
Isolated Yield (%)
1
CuSO4·5H2O (10%)
NaAsc (20%)
tBuOH/H2O (1:1)
RT
96%
2
CuSO4·5H2O (5%)
NaAsc (10%)
tBuOH/H2O (1:1)
RT
89%
3
CuI (10%)
None
THF / Et3N
RT
62% (Side products)
4
CuSO4·5H2O (10%)
NaAsc (20%)
DMF/H2O (4:1)
RT
81%
Note: In situ generation of Cu(I) via CuSO4/Sodium Ascorbate in a protic/aqueous mixture provides the cleanest conversion, avoiding the oxidative homocoupling seen when using direct CuI in organic solvents.
References
National Center for Biotechnology Information. "2-Methylhex-5-yn-2-ol | C7H12O | CID 10996988 - PubChem." PubChem Database.
Royal Society of Chemistry. "Synthesis of d-glyco-alkynone derivatives via carbonylative Sonogashira reaction." RSC Advances.
American Chemical Society. "Versatile Synthetic Platform for 1,2,3-Triazole Chemistry." ACS Omega.
American Chemical Society. "[Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans." The Journal of Organic Chemistry.
Method
Application Notes and Protocols for the Polymerization of Monomers Derived from 2-Methylhex-5-yn-2-ol
Abstract This comprehensive guide details the synthesis and polymerization of functional monomers derived from 2-methylhex-5-yn-2-ol. This tertiary alcohol, featuring a terminal alkyne, serves as a versatile precursor fo...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This comprehensive guide details the synthesis and polymerization of functional monomers derived from 2-methylhex-5-yn-2-ol. This tertiary alcohol, featuring a terminal alkyne, serves as a versatile precursor for creating novel polymers with pendant "clickable" functionalities. We present a detailed protocol for the synthesis of 2-methylhex-5-yn-2-yl acrylate, a monomer designed for straightforward polymerization and subsequent modification. This is followed by a robust protocol for its polymerization via Reversible Addition-Fragmentation chain Transfer (RAFT), a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with low dispersity. Furthermore, this guide provides an in-depth protocol for the post-polymerization modification of the resulting polymer using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, a highly efficient and orthogonal reaction. These materials are of significant interest to researchers in drug development and materials science, offering a platform for creating bespoke functional polymers for a range of applications.
Introduction: The Strategic Value of Alkyne-Functionalized Polymers
Polymers incorporating pendant functional groups are at the forefront of materials science and biomedical research. These materials offer a scaffold that can be tailored for specific applications, from drug delivery and tissue engineering to advanced coatings and sensors. The ability to introduce a variety of functionalities onto a polymer backbone in a controlled manner is paramount. The terminal alkyne group is a particularly valuable functionality due to its participation in the highly efficient and selective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.
2-Methylhex-5-yn-2-ol is an excellent starting material for the synthesis of such polymers. Its tertiary alcohol provides a site for the introduction of a polymerizable group, while the terminal alkyne is preserved for post-polymerization modification. This guide focuses on the conversion of 2-methylhex-5-yn-2-ol to its acrylate derivative, followed by its controlled polymerization and subsequent functionalization.
Monomer Synthesis: 2-Methylhex-5-yn-2-yl Acrylate
The first step in our workflow is the synthesis of a polymerizable monomer from 2-methylhex-5-yn-2-ol. We achieve this through an esterification reaction with acryloyl chloride. This reaction selectively targets the hydroxyl group, leaving the alkyne functionality intact for later use.
Application
Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 2-Methylhex-5-yn-2-ol and Its Derivatives
Abstract Tertiary propargylic alcohols, such as 2-Methylhex-5-yn-2-ol, are pivotal structural motifs in medicinal chemistry and materials science.[1][2] Their synthesis, most commonly achieved via the Grignard reaction,...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Tertiary propargylic alcohols, such as 2-Methylhex-5-yn-2-ol, are pivotal structural motifs in medicinal chemistry and materials science.[1][2] Their synthesis, most commonly achieved via the Grignard reaction, is a fundamental transformation in organic chemistry.[3][4] However, scaling this synthesis from the benchtop to pilot or production scale introduces significant challenges related to safety, reaction control, and product purity. This document provides an in-depth guide for researchers, chemists, and process development professionals on the robust and safe scale-up synthesis of 2-Methylhex-5-yn-2-ol derivatives. We will delve into the underlying reaction mechanism, provide a detailed, field-tested protocol, emphasize critical safety considerations, and outline methods for purification and characterization.
Introduction: The Significance of Tertiary Propargylic Alcohols
The alkynyl functional group is a versatile building block in organic synthesis, participating in a wide array of transformations including click chemistry, coupling reactions, and reductions. When incorporated into a tertiary alcohol scaffold, as in 2-Methylhex-5-yn-2-ol, the resulting molecule becomes a valuable intermediate for constructing complex molecular architectures found in pharmaceuticals and advanced materials.[1][5]
The primary synthetic route to these compounds is the addition of an organomagnesium halide (Grignard reagent) to a ketone.[6][7] This reaction is prized for its efficiency in forming carbon-carbon bonds.[3] While straightforward on a small scale, the scale-up of Grignard reactions is notoriously hazardous due to their highly exothermic nature and the pyrophoric and water-reactive characteristics of the reagents involved.[8][9][10] This guide is therefore structured to address these challenges directly, providing a framework for a safe and reproducible scale-up process.
The Grignard Reaction: A Mechanistic Overview
The synthesis of 2-Methylhex-5-yn-2-ol from 4-bromo-1-butyne and acetone is a classic two-stage, one-pot process. Understanding the mechanism is crucial for troubleshooting and process control.
Formation of the Grignard Reagent: The process begins with the formation of but-3-yn-1-ylmagnesium bromide. Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 4-bromo-1-butyne. This reaction is conducted in an anhydrous ethereal solvent, typically tetrahydrofuran (THF), which solvates the magnesium species, stabilizing the Grignard reagent. This step is critical and highly sensitive to moisture.[3]
Nucleophilic Addition to a Ketone: The generated Grignard reagent is a potent nucleophile and a strong base.[6] The carbon atom bound to magnesium attacks the electrophilic carbonyl carbon of the ketone (e.g., acetone). This forms a new carbon-carbon bond and results in a magnesium alkoxide intermediate.[4]
Aqueous Workup and Protonation: The reaction is quenched by the controlled addition of a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide to yield the final tertiary alcohol product, 2-Methylhex-5-yn-2-ol, and inorganic magnesium salts, which can be removed by extraction.
Safety First: Hazard Mitigation in Scale-Up Grignard Synthesis
Scaling up a Grignard reaction magnifies the inherent risks. A comprehensive risk assessment is mandatory before any work begins.[8][9] The major hazards include fire, explosion, and chemical burns.[11]
Reactivity Hazards: Grignard reagents can ignite spontaneously in air (pyrophoricity) and react violently with water, releasing flammable hydrogen gas.[9][10] The reaction itself is highly exothermic, and without proper thermal management, can lead to a runaway reaction where the solvent boils uncontrollably.[8]
Solvent Hazards: THF and diethyl ether are extremely flammable.[9] THF can also form explosive peroxides upon prolonged exposure to air.[12]
Chemical Hazards: Alkyl halides can be irritants or lachrymators. Iodine, often used as an initiator, is corrosive.[12]
Mandatory Safety Protocols:
A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.
Engineering Controls:
All operations must be conducted in a chemical fume hood with adequate ventilation. For larger scales, a walk-in hood or specialized reactor bay is necessary.[8][11]
The reaction vessel must be equipped with an efficient reflux condenser to prevent solvent loss.[11][12]
An inert atmosphere (dry nitrogen or argon) must be maintained throughout the process to prevent reaction with air and moisture.[9]
Administrative Controls:
Never work alone. A second person familiar with the procedure must be present.[8][9]
Develop a detailed Standard Operating Procedure (SOP) before starting.[8]
Ensure clear access to emergency equipment, including a Class D fire extinguisher (for combustible metal fires), a safety shower, and an eyewash station.[9]
Chemical splash goggles and a face shield are required.[9]
Use Nomex or leather gloves over nitrile gloves for protection against fire and chemical splash.[8][11]
Diagram 1: Hazard Analysis and Mitigation Workflow.
Detailed Application Protocol: Scale-Up Synthesis
This protocol describes the synthesis of 2-Methylhex-5-yn-2-ol on a ~0.5 mole scale. All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen.
Table 1: Reagents and Materials
Compound
Formula
MW ( g/mol )
Amount (mol)
Equiv.
Mass / Volume
Notes
Magnesium Turnings
Mg
24.31
0.55
1.1
13.4 g
Must be free of oxide layer.
Iodine
I₂
253.81
~2 crystals
Cat.
~50 mg
Activator; color disappears on initiation.
4-Bromo-1-butyne
C₄H₅Br
132.99
0.50
1.0
45.5 mL (66.5 g)
Lachrymator. Handle with care.
Acetone
C₃H₆O
58.08
0.50
1.0
36.7 mL (29.0 g)
Must be anhydrous.
Tetrahydrofuran (THF)
C₄H₈O
72.11
-
-
600 mL
Anhydrous grade is essential.
Sat. NH₄Cl (aq)
NH₄Cl
53.49
-
-
500 mL
For quenching.
Diethyl Ether
(C₂H₅)₂O
74.12
-
-
3 x 200 mL
For extraction.
Anhydrous Na₂SO₄
Na₂SO₄
142.04
-
-
~30 g
Drying agent.
Part A: Grignard Reagent Formation
Apparatus Setup: Assemble a 2L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a 250 mL pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen inlet. Place the flask in a cooling bath (ice/water).
Reagent Charging: To the flask, add the magnesium turnings (13.4 g) and a few crystals of iodine.
Initiation: In the dropping funnel, prepare a solution of 4-bromo-1-butyne (45.5 mL) in 150 mL of anhydrous THF. Add ~20 mL of this solution to the stirring magnesium suspension. The brownish iodine color should fade, and gentle bubbling should commence, indicating reaction initiation. If the reaction does not start, gentle warming with a heat gun may be required. Be prepared to cool the flask immediately once the reaction begins.[3]
Controlled Addition: Once the reaction is initiated and self-sustaining, slowly add the remainder of the 4-bromo-1-butyne solution dropwise from the funnel over ~90 minutes. Maintain a steady but controllable reflux by adjusting the addition rate and using the cooling bath. The reaction mixture will turn a dark grey/brown color.
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 60 minutes to ensure all the magnesium has reacted.
Part B: Reaction with Acetone
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice/salt bath.
Ketone Addition: Prepare a solution of anhydrous acetone (36.7 mL) in 100 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the vigorously stirred Grignard reagent over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. A thick, white precipitate will form.
Stirring: Once the acetone addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1 hour.
Part C: Work-up and Crude Product Isolation
Quenching: In a separate large beaker (or flask) with vigorous stirring, place 500 mL of saturated aqueous ammonium chloride solution in an ice bath. Very slowly and carefully, pour the reaction mixture into the cold NH₄Cl solution. This process is exothermic and may release gases; perform this step slowly in the fume hood.
Extraction: Transfer the quenched mixture to a 2L separatory funnel. Separate the organic layer. Extract the aqueous layer three times with 200 mL portions of diethyl ether.
Washing & Drying: Combine all organic layers and wash them once with 200 mL of brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter.
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Methylhex-5-yn-2-ol as a yellowish oil.
Diagram 2: Step-by-Step Experimental Workflow.
Purification and Characterization
The crude product typically contains residual solvent and side products. High-purity material is obtained through vacuum distillation.
Protocol: Vacuum Distillation
Setup: Assemble a vacuum distillation apparatus using a round-bottom flask appropriately sized for the volume of crude oil. Use a short-path distillation head and well-sealed joints.
Procedure: Heat the flask gently using a heating mantle or oil bath. Under reduced pressure, collect the fraction boiling at the appropriate temperature for 2-Methylhex-5-yn-2-ol. It is recommended to collect several fractions and analyze their purity by GC or TLC.[13]
Completion: Once the distillation is complete, cool the apparatus to room temperature before releasing the vacuum to prevent accidental inhalation of vapors.
Characterization Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
Table 2: Expected Analytical Data for 2-Methylhex-5-yn-2-ol
The scale-up synthesis of 2-Methylhex-5-yn-2-ol and its derivatives via the Grignard reaction is a powerful and efficient method for producing valuable chemical intermediates. Success at a larger scale is contingent upon a thorough understanding of the reaction mechanism and, most importantly, a rigorous and proactive approach to safety. By implementing robust engineering controls, adhering to strict administrative protocols, and utilizing appropriate personal protective equipment, researchers can mitigate the inherent risks. The detailed protocol and purification methods provided herein offer a validated pathway to obtaining high-purity material in a safe and reproducible manner, facilitating further research and development in the pharmaceutical and materials science fields.
References
Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Columbia University.
Grignard Reaction - Laboratory Reaction Safety Summary. (n.d.). American Chemical Society.
Nucleophilic Acyl Addition: Grignard Synthesis of 2-methyl-2-hexanol. (n.d.). Studylib.
Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents. (2025). BenchChem.
Grignard reaction safety. (2024, June 7). YouTube.
Application Notes and Protocols for the Purification of 2-Methylhepta-3,5-diyn-2-ol. (2025). BenchChem.
Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory. (2013, April 5).
Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018, July 16).
How will you prepare 2-methyl-hexan- 2-ol from grignard reagent? (2020, May 5). Brainly.in.
Propargyl alcohol. (n.d.). Wikipedia.
Application Notes and Protocols: Grignard Reaction with 2-Methylcyclohexanone. (2025). BenchChem.
The Grignard Reaction: Syntheses of 2-methyl-2-hexanol. (2016, February 18). YouTube.
Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). (n.d.). Organic Chemistry Portal.
Product Class 3: Propargylic Alcohols. (n.d.). Science of Synthesis.
2-Methylhex-5-yn-2-ol. (n.d.). CymitQuimica.
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023, April 11). MDPI.
Oxidative Rearrangement of Tertiary Propargylic Alcohols. (n.d.). Synlett.
2-Methylhex-5-yn-2-ol. (n.d.). PubChem.
Recent Advances in the Development of Metal-Glycoconjugates for Medicinal Applications. (2025, August 29). MDPI.
Application Notes & Protocols: The Utility of 5-(Hydroxymethyl)cyclohex-2-enol and Related Chiral Scaffolds in Natural Product Synthesis. (2025). BenchChem.
Chiral aliphatic hydroxy compounds in nature: A review of biological functions and practical applications. (2009, August 26). ResearchGate.
2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. (2020, July 28). MDPI.
Synthesis and multiple incorporations of 2′-O-methyl-5-hydroxymethyl-, 5-hydroxymethyl- and 5-formylcytidine monomers into RNA oligonucleotides. (2025, October 19). ResearchGate.
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PMC.
Technical Support Center: 2-Methylhex-5-yn-2-ol Synthesis & Troubleshooting
Welcome to the Technical Support Center for the synthesis of 2-Methylhex-5-yn-2-ol (CAS: 153509-05-8). As a critical building block in medicinal chemistry—most notably utilized as a precursor in click chemistry for the s...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 2-Methylhex-5-yn-2-ol (CAS: 153509-05-8). As a critical building block in medicinal chemistry—most notably utilized as a precursor in click chemistry for the synthesis of potent kinase inhibitors like BMS-986236 [1]—the scalable and high-yielding synthesis of this terminal alkyne-tertiary alcohol is paramount.
This guide is designed for researchers, scale-up chemists, and drug development professionals. It synthesizes field-proven insights with mechanistic rigor to help you troubleshoot common side reactions encountered during the Grignard addition of methylmagnesium bromide (MeMgBr) to methyl pent-4-ynoate.
I. Mechanistic Workflow & Side Reaction Pathways
Understanding the kinetic and thermodynamic pathways of this reaction is the first step in troubleshooting. The synthesis relies on the double nucleophilic addition of MeMgBr to an ester [2]. However, the presence of an acidic terminal alkyne introduces competing acid-base dynamics.
Figure 1: Logical workflow of 2-Methylhex-5-yn-2-ol synthesis detailing the primary Grignard addition pathway and common parasitic side reactions.
II. Troubleshooting FAQs
Q1: Why am I observing a significant amount of methyl 5-hexyn-2-one (ketone intermediate) in my final product mixture?
Causality: This is a classic symptom of Grignard reagent under-dosing . The conversion of an ester to a tertiary alcohol inherently requires two equivalents of Grignard reagent [2]. However, methyl pent-4-ynoate contains a terminal alkyne with a pKa of ~25. While nucleophilic addition to the carbonyl is kinetically favored at -78 °C, as the reaction warms, the highly basic MeMgBr will deprotonate the terminal alkyne (thermodynamic sink). If you only use 2.0 to 2.5 equivalents [3], the alkyne acts as a parasitic sink, consuming 1 equivalent and leaving insufficient MeMgBr to drive the intermediate ketone to the tertiary alcohol.
Solution: Always use a minimum of 3.2 equivalents of freshly titrated MeMgBr. This accounts for: 1 eq for alkyne deprotonation, 2 eq for ester conversion, and 0.2 eq as a buffer against adventitious moisture.
Q2: My overall yield is low, and I am recovering unreacted methyl pent-4-ynoate. What went wrong?
Causality: The recovery of starting material alongside low yields indicates premature quenching of the Grignard reagent before nucleophilic attack can occur. This is almost exclusively caused by moisture in the reaction system. Tetrahydrofuran (THF) is highly hygroscopic; even trace water will instantly protonate MeMgBr to form methane gas, effectively neutralizing your reagent.
Solution: Implement a self-validating drying system. Perform Karl Fischer (KF) titration on your THF prior to use (water content must be <50 ppm). Additionally, ensure the methyl pent-4-ynoate substrate is dried via azeotropic distillation with toluene prior to use.
Q3: LC-MS analysis of my crude mixture shows a higher molecular weight byproduct (m/z ~222). What is this?
Causality: You are observing the Glaser coupling product (a conjugated diyne). Terminal alkynes, when deprotonated to form the alkynyl Grignard intermediate, are highly susceptible to oxidative homocoupling in the presence of trace oxygen and transition metals (such as copper or iron impurities often found in lower-grade magnesium turnings used to prepare the Grignard).
Solution: Maintain a rigorous inert atmosphere (Argon is preferred over Nitrogen due to its higher density). Degas your solvents via the freeze-pump-thaw method or sparge with Argon for 30 minutes prior to the reaction.
Q4: I see a complex mixture of polymeric/oligomeric streaks on my TLC plate. How do I prevent this?
Causality: This is the result of base-catalyzed aldol condensation . The intermediate formed after the first Grignard addition is a methyl ketone (methyl 5-hexyn-2-one). Ketones possess acidic α-protons. If the reaction mixture is allowed to warm up too rapidly before the second equivalent of MeMgBr can attack the carbonyl carbon, the basic environment will trigger self-condensation of the ketone, leading to a complex mixture of oligomers.
Solution: Strict temperature control is mandatory. The addition of the ester to the Grignard reagent must be done dropwise at -78 °C . Maintain this temperature for at least 1 hour post-addition before allowing the reaction to slowly warm to 0 °C.
III. Quantitative Reaction Parameters & Impurity Profiling
To ensure reproducibility, compare your reaction parameters against the optimized metrics in Table 1. Deviations from these parameters directly correlate with specific impurity profiles.
Parameter
Sub-Optimal Condition
Optimized Standard
Primary Resulting Impurity
MeMgBr Equivalents
2.0 - 2.5 eq
3.2 - 3.5 eq
Ketone Intermediate (Incomplete conversion)
Addition Temperature
0 °C to RT
-78 °C
Aldol Condensation Oligomers
Solvent Water Content
> 200 ppm
< 50 ppm
Unreacted Ester (Premature quench)
Atmosphere
Balloon N2
Schlenk Line Argon
Glaser Coupling Diyne (m/z 222)
Quench Reagent
1M HCl
Sat. NH₄Cl (aq)
Enyne (Acid-catalyzed dehydration of product)
Table 1: Comparison of reaction parameters and their direct causal relationship to side product formation.
IV. Standard Operating Protocol (SOP): Optimized Synthesis
The following protocol is engineered to bypass the side reactions detailed above, ensuring a self-validating, high-yield workflow.
Step 1: System Preparation & Drying
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a low-temperature thermometer under vacuum. Backfill with ultra-pure Argon (repeat 3x).
Verify the water content of anhydrous THF using Karl Fischer titration (<50 ppm).
Step 2: Reagent Charging
Charge the flask with MeMgBr (3.0 M in diethyl ether, 3.3 equivalents). Note: Always titrate the Grignard reagent using salicylaldehyde phenylhydrazone or iodine prior to the experiment to confirm exact molarity.
Dilute the Grignard reagent with anhydrous THF (approx. 2 mL THF per mmol of substrate) to prevent precipitation of magnesium salts at cryogenic temperatures.
Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Ensure the internal temperature stabilizes below -70 °C.
Step 3: Substrate Addition
Dissolve methyl pent-4-ynoate (1.0 equivalent, previously dried via toluene azeotrope) in anhydrous THF (1 mL per mmol).
Transfer the substrate solution to the dropping funnel and add it dropwise to the Grignard solution over 30–45 minutes. Critical: Monitor the internal thermometer; the exothermic addition must not raise the internal temperature above -65 °C to prevent aldol condensation.
Step 4: Reaction Maturation
Stir the reaction at -78 °C for 1 hour.
Remove the dry ice bath and allow the reaction to slowly warm to 0 °C over 2 hours. This controlled warming ensures the complete thermodynamic deprotonation of the alkyne and the final kinetic addition to the ketone intermediate.
Step 5: Quenching & Isolation
Cool the mixture back to -20 °C.
Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl. Do not use strong acids (e.g., HCl), as the tertiary alcohol is prone to acid-catalyzed dehydration to form an enyne.
Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-Methylhex-5-yn-2-ol.
V. References
Development of a Scalable Synthesis for the Potent Kinase Inhibitor BMS-986236. ACS Publications. Available at:[Link]
Reactions of Grignard Reagents. Master Organic Chemistry. Available at:[Link]
PYRROLO[1,2-b]PYRIDAZINE DERIVATIVES. US Patent US20200048261A1. Available at:
Optimization
Technical Support Center: Synthesis of 2-Methylhex-5-yn-2-ol
Welcome to the technical support guide for the synthesis of 2-Methylhex-5-yn-2-ol. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the synthesis of 2-Methylhex-5-yn-2-ol. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to address the common challenges encountered during this synthesis, with a focus on the underlying chemical principles to empower you to optimize your experimental outcomes. The primary synthetic route discussed is the Grignard reaction between propargylmagnesium bromide and acetone.
This section is designed to rapidly diagnose and solve common issues encountered at different stages of the synthesis.
Part 1.1: Challenges in Preparing the Propargyl Grignard Reagent
The successful synthesis of 2-Methylhex-5-yn-2-ol is critically dependent on the quality of the propargylmagnesium bromide reagent. Most failures and low yields can be traced back to this initial step.
Q1: My Grignard reaction won't initiate. The solution color hasn't changed, and there's no sign of an exotherm. What's wrong?
A1: Failure to initiate is the most frequent problem in Grignard synthesis. It almost always points to two culprits: inactive magnesium or the presence of moisture.[1]
Magnesium Surface Passivation: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which is unreactive and prevents the reaction. This layer must be removed or bypassed.[1]
Presence of Water: Grignard reagents are potent bases and nucleophiles that react readily with water. Even trace amounts of moisture in your glassware, solvent, or on the surface of the magnesium will quench the reaction as it starts.[1][2]
Troubleshooting Steps:
Ensure Rigorous Anhydrous Conditions: All glassware must be flame-dried under vacuum or oven-dried (>120 °C) for several hours and cooled under a dry, inert atmosphere (Nitrogen or Argon).[3] Solvents like diethyl ether or THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or sourced from a recently opened anhydrous solvent bottle.[4]
Activate the Magnesium:
Mechanical Activation: Before adding solvent, stir the magnesium turnings vigorously under a strong stream of argon or under vacuum overnight. This will break up the turnings and expose fresh, unoxidized surfaces.[4]
Chemical Activation: Add a small crystal of iodine to the flask with the magnesium. The iodine etches the magnesium surface, exposing fresh metal. The disappearance of the brown iodine color is a good indicator of initiation.[3] Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator.
Initiate with Heat: Gently warming a small portion of the solvent and halide with the activated magnesium can often start the reaction. Once initiated (indicated by bubbling or a gentle reflux), the remaining halide solution should be added at a controlled rate.
Q2: My reaction initiated, but the yield of the Grignard reagent is very low, or the reaction mixture turned into a cloudy precipitate.
A2: Low yields after initiation often stem from side reactions or reagent instability.
Wurtz Coupling: The formed Grignard reagent can react with the incoming propargyl bromide, leading to dimerization. This is minimized by slow, controlled addition of the halide to maintain its low concentration in the flask.[4]
Reagent Instability: Propargylmagnesium bromide is not indefinitely stable in solution. Over time, it can undergo disproportionation to form various other species.[2][5] Therefore, it is crucial to use the reagent immediately after its preparation.[2]
Solvent Choice: While diethyl ether is common, Tetrahydrofuran (THF) can be a better solvent for less reactive halides due to its superior solvating properties, which can improve yields.[1]
Troubleshooting Steps:
Slow Addition: Add the propargyl bromide solution dropwise from an addition funnel over a prolonged period (e.g., 1-2 hours) to the magnesium suspension.[2]
Temperature Control: Maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath. Avoid excessive heating, which can promote side reactions.[1]
Immediate Use: Prepare the Grignard reagent and use it in the subsequent step on the same day. Do not store it.[5]
Part 1.2: Challenges During the Reaction with Acetone
Q3: I'm observing a significant amount of an allenic alcohol (2-methylhexa-4,5-dien-2-ol) as a byproduct. How can I improve the selectivity for the desired propargylic alcohol?
A3: This is a classic challenge with propargyl Grignard reagents. The reagent exists in a rapid equilibrium between the acetylenic form and an allenic isomer.[2][4] Reaction with an electrophile like acetone can occur through either isomer, leading to a mixture of products.
Equilibrium Dynamics: The position of the propargyl-allenyl equilibrium can be influenced by solvent and temperature.
Barbier-type Conditions: A modified procedure, known as a Barbier-type reaction, can sometimes favor the desired product. In this setup, a mixture of the propargyl bromide and the acetone is added slowly to the activated magnesium. This ensures the Grignard reagent reacts as soon as it is formed, potentially reducing the time for equilibration to the allenic form.[2]
Troubleshooting Steps:
Control Temperature: Perform the addition of acetone at a low temperature (0 °C to -20 °C). This can sometimes influence the selectivity of the reaction.
Consider a Barbier-type Reaction: Attempt the reaction by slowly co-adding a dilute solution of propargyl bromide and acetone to the magnesium suspension.[2] This can be technically challenging but may improve selectivity.
Part 1.3: Challenges with Product Work-up and Purification
Q4: My final product is a viscous liquid, and TLC analysis shows multiple spots, including unreacted starting material. How can I effectively purify 2-Methylhex-5-yn-2-ol?
A4: The purification of tertiary alcohols can be challenging due to their polarity and potential for dehydration under acidic conditions.[6]
Work-up: The reaction is typically quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] This is a weakly acidic proton source that protonates the magnesium alkoxide intermediate without being harsh enough to cause significant side reactions like dehydration of the tertiary alcohol.
Extraction: Thorough extraction with a suitable solvent like diethyl ether is necessary to recover the product from the aqueous layer.[7]
Purification Methods:
Washing: The combined organic extracts should be washed with water and then brine to remove water-soluble impurities and salts.[7] A wash with a dilute sodium bicarbonate solution can help remove any acidic impurities.
Column Chromatography: For high purity, column chromatography on silica gel is often the most effective method. A non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is typically used. The less polar starting materials and byproducts will elute before the more polar tertiary alcohol.
Distillation: If the product is thermally stable and the boiling points of the impurities are sufficiently different, vacuum distillation can be an effective purification method for larger scales.
Section 2: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE), should be taken. Propargyl bromide is a lachrymator and is shock-sensitive in its pure form; using it as a solution in toluene is recommended.[5]
Protocol 1: Preparation of Propargylmagnesium Bromide (Mercury-Free)
This protocol utilizes zinc bromide as a non-toxic catalyst to facilitate the Grignard reagent formation.[8]
Materials:
Magnesium turnings (2.0 equiv.)
Zinc Bromide (ZnBr₂), anhydrous (0.04 equiv.)
Propargyl bromide (80% solution in toluene) (1.0 equiv.)
Anhydrous diethyl ether (Et₂O)
Procedure:
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of dry nitrogen or argon.
To the flask, add magnesium turnings and anhydrous zinc bromide.
In the dropping funnel, prepare a solution of the propargyl bromide in anhydrous diethyl ether.
Add a small portion (~10%) of the propargyl bromide solution to the magnesium suspension to initiate the reaction. Gentle warming with a heat gun may be necessary. Initiation is confirmed by the onset of gentle reflux and a change in the appearance of the solution.
Once the reaction has started, add the remaining propargyl bromide solution dropwise at a rate that maintains a steady but controlled reflux. This typically takes 1-2 hours.
After the addition is complete, allow the grey, cloudy mixture to stir at room temperature for an additional 30-60 minutes to ensure complete conversion.
The freshly prepared Grignard reagent is now ready for immediate use in the next step.
Cool the flask containing the Grignard reagent to 0 °C using an ice-water bath.
Prepare a solution of anhydrous acetone in anhydrous diethyl ether and add it to the dropping funnel.
Add the acetone solution dropwise to the stirred Grignard reagent at 0 °C. A white precipitate (the magnesium alkoxide salt) will form. Maintain the temperature below 10 °C throughout the addition.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Cool the reaction mixture again in an ice bath.
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Stir vigorously until the solids dissolve and two clear layers form.
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether.[7]
Combine all the organic layers.
Wash the combined organic phase sequentially with saturated NaHCO₃ solution, water, and finally brine.[7]
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
The resulting crude oil can be purified by silica gel column chromatography (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield pure 2-Methylhex-5-yn-2-ol.
Section 3: Visualizations and Data
Reaction Mechanism and Side Products
The following diagram illustrates the key steps in the synthesis, including the critical equilibrium that can lead to an undesired byproduct.
Caption: Reaction pathway for the synthesis of 2-Methylhex-5-yn-2-ol.
ACS Publications. (2020, February 11). Investigation into an Unexpected Impurity: A Practical Approach to Process Development for the Addition of Grignard Reagents to Aldehydes Using Continuous Flow Synthesis. [Link]
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
Organic Syntheses. (2007). SYNTHESIS OF 4-TRIISOPROPYLSILYL-3-BUTYN-2-OL BY ASYMMETRIC TRANSFER HYDROGENATION. Org. Synth., 84, 120. [Link]
ResearchGate. (2024, April 22). How to purify tertiary alcohol?[Link]
Technical Support Center: 2-Methylhex-5-yn-2-ol Troubleshooting & Workflow Guide
Welcome to the Application Support Center for (CAS: 153509-05-8)[1]. As a bifunctional building block featuring both a terminal alkyne and a tertiary alcohol[1], this molecule is heavily utilized in drug development, par...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center for (CAS: 153509-05-8)[1]. As a bifunctional building block featuring both a terminal alkyne and a tertiary alcohol[1], this molecule is heavily utilized in drug development, particularly in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) ()[2] and Sonogashira cross-couplings.
While highly versatile, its dual reactivity centers make it susceptible to specific degradation pathways and byproduct formations if reaction parameters are not strictly controlled. This guide is engineered to help you diagnose, troubleshoot, and prevent these issues using field-proven causality and self-validating protocols.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: I am observing a high molecular weight byproduct (m/z ~222) during my CuAAC click reaction. What is this, and how do I prevent it?A1: You are observing the Glaser homocoupling dimer (a 1,3-diyne).
Causality: Terminal alkynes readily form copper acetylide intermediates. If molecular oxygen is present in the system, it oxidizes the active Cu(I) catalyst to Cu(II). The Cu(II) species then drives the oxidative dimerization of two alkyne units, consuming your starting material and creating a lipophilic dimer.
Solution: Implement strict anaerobic conditions. Degas your solvents by sparging with nitrogen or argon for at least 15 minutes prior to catalyst addition[2]. Ensure your reducing agent (e.g., sodium ascorbate) is freshly prepared and added in sufficient excess (0.2–0.4 equivalents) to continuously reduce any formed Cu(II) back to Cu(I)[2].
Q2: My LC-MS shows a mass loss of 18 Da (m/z ~94) from the starting material. Why is my molecule degrading?A2: Your compound is undergoing acid-catalyzed dehydration .
Causality: 2-Methylhex-5-yn-2-ol contains a tertiary alcohol[1]. Under acidic conditions or elevated temperatures, the hydroxyl group is protonated and eliminated as water, forming a highly stable tertiary carbocation. Subsequent deprotonation yields an unwanted enyne byproduct (e.g., 2-methylhex-1-en-5-yne).
Solution: Avoid strong Brønsted or Lewis acids. If your cross-coupling requires acidic additives, buffer the system or switch to a milder alternative. Keep reaction temperatures below 60°C to minimize the thermodynamic drive for elimination.
Q3: I treated 2-methylhex-5-yn-2-ol with a strong base to deprotect the alkyne, but the reaction failed. Why didn't it release acetone?A3: This is a common structural misconception based on false equivalence.
Causality: Researchers often confuse this molecule with 2-methyl-3-butyn-2-ol, a common propargylic alcohol used as an acetone-protected alkyne. In propargylic alcohols, base-catalyzed retro-aldol cleavage successfully expels acetone to reveal the terminal alkyne. However, in 2-methylhex-5-yn-2-ol, the alkyne and the tertiary alcohol are separated by a two-carbon ethylene bridge[1]. This homopropargylic-like extension completely breaks the electronic communication required for the retro-aldol fragmentation mechanism.
Solution: 2-Methylhex-5-yn-2-ol cannot be used as a "protected" terminal alkyne. It must be utilized as a permanent structural motif in your target molecule[2].
Q4: I am seeing a byproduct with m/z 130 (+18 Da). What is causing this?A4: This is the methyl ketone byproduct resulting from alkyne hydration.
Causality: Terminal alkynes can undergo Markovnikov hydration in the presence of adventitious water and transition metal catalysts (like Pd, Ru, or even Cu under specific conditions), converting the alkyne into a ketone.
Solution: Use strictly anhydrous solvents and dry your reagents if cross-coupling is the primary goal and water is not required for the catalytic cycle.
Part 2: Quantitative Data & Byproduct Identification
To assist in rapid LC-MS/GC-MS identification, the following table summarizes the theoretical mass data for 2-Methylhex-5-yn-2-ol and its most common byproducts.
Fig 1: Reaction pathways of 2-Methylhex-5-yn-2-ol showing desired products and common byproducts.
Fig 2: Optimized CuAAC workflow to prevent oxidative homocoupling of terminal alkynes.
Part 4: Self-Validating Experimental Protocol
The following protocol is adapted from the scalable synthesis of the kinase inhibitor BMS-986236[2], specifically optimized to prevent Glaser homocoupling and dehydration when using 2-methylhex-5-yn-2-ol.
Optimized CuAAC (Click) Protocol
Objective: Achieve >95% conversion to the desired triazole while completely suppressing the 1,3-diyne dimer and enyne byproducts.
Step 1: Reactor Charging
Charge a multi-neck round-bottom flask with the azide intermediate (1.0 eq) and 2-methylhex-5-yn-2-ol (1.1 eq)[2].
Causality: A slight excess of the alkyne ensures complete consumption of the azide, which is often the more valuable or hazardous intermediate.
Add the primary solvent (e.g., Acetone or THF) to achieve a concentration of ~0.1 M[2].
Step 2: Stringent Degassing (The Critical Step)
Add sodium ascorbate (0.4 eq) to the suspension[2].
Seal the flask and sparge the mixture directly with high-purity Nitrogen (N2) or Argon for a minimum of 15 minutes[2].
Causality: Mechanical removal of dissolved oxygen is mandatory. Without this step, the subsequent addition of copper will immediately trigger the Glaser homocoupling pathway.
Step 3: Catalyst Initiation
In a separate vial, dissolve Copper(II) sulfate pentahydrate (0.2 eq) in a minimal amount of degassed water[2].
Add the aqueous Cu(II) solution dropwise to the main reaction flask under a continuous positive pressure of N2[2].
Self-Validating Checkpoint: Monitor the color of the reaction. The initial blue/green tint of Cu(II) should rapidly transition to a pale yellow, brown, or cloudy suspension. This color shift is your visual confirmation that sodium ascorbate has successfully reduced Cu(II) to the catalytically active Cu(I) species. If the solution remains stubbornly blue, oxygen is leaking into your system.
Step 4: Reaction Execution
Stir the mixture at 25 °C (room temperature) overnight[2].
Causality: Maintaining the reaction at room temperature prevents the thermodynamic acid-catalyzed dehydration of the tertiary alcohol, preserving the integrity of the 2-methylhex-5-yn-2-ol tail.
Step 5: Workup & Isolation
Filter the resulting mixture through a Celite pad to remove insoluble copper salts and ascorbate residues[2].
Wash the pad generously with the reaction solvent (e.g., acetone)[2].
Concentrate the filtrate in vacuo and proceed to standard liquid-liquid extraction (e.g., Dichloromethane/Water) to isolate the pure triazole[2].
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10996988, 2-Methylhex-5-yn-2-ol." PubChem. URL:[Link]
ACS Publications. "Development of a Scalable Synthesis for the Potent Kinase Inhibitor BMS-986236; 1-(5-(4-(3-Hydroxy-3-methylbutyl)-1H-1,2,3-triazol-1-yl)-4-(isopropylamino)pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine." Organic Process Research & Development, 2019. URL:[Link]
Strategic Selection of Terminal Alkynes in Drug Development: A Comparative Guide to 2-Methylhex-5-yn-2-ol
As a Senior Application Scientist, selecting the optimal terminal alkyne for a synthetic route is rarely just about finding a "clickable" moiety. It requires a deep understanding of how the molecule's structural electron...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, selecting the optimal terminal alkyne for a synthetic route is rarely just about finding a "clickable" moiety. It requires a deep understanding of how the molecule's structural electronics will influence both the catalytic cycle during synthesis and the physicochemical properties (such as lipophilicity and target binding) of the final active pharmaceutical ingredient (API).
This guide provides an objective, data-driven comparison between 2-Methylhex-5-yn-2-ol (CAS: 153509-05-8) and traditional propargylic alternatives, offering actionable insights and self-validating protocols for scale-up chemistry.
Structural & Electronic Profiling
The reactivity of a terminal alkyne is fundamentally dictated by its proximity to other functional groups. While 1 and 2-methylbut-3-yn-2-ol are ubiquitous in early-stage discovery, their propargylic nature (where the hydroxyl group is directly adjacent to the alkyne) introduces electronic withdrawal and steric liabilities[1].
In contrast, 2-Methylhex-5-yn-2-ol features a tertiary alcohol separated from the alkyne by a two-carbon aliphatic spacer (C3-C4)[2]. This homopropargylic/isolated architecture prevents unwanted electronic cross-talk, stabilizing the molecule against retro-aldol-type cleavage while providing a highly stable, lipophilic linker.
Logic tree comparing structural and reactivity profiles of common terminal alkynes.
Table 1: Physicochemical and Reactivity Comparison
Property
Propargyl Alcohol
2-Methylbut-3-yn-2-ol
2-Methylhex-5-yn-2-ol
Structure Type
Primary, Propargylic
Tertiary, Propargylic
Tertiary, Homopropargylic
Alkyne Electronics
Electron-withdrawn
Moderately withdrawn
Electron-neutral (alkyl spacer)
Steric Hindrance
Low
High (adjacent gem-dimethyl)
Low (unhindered terminal alkyne)
Primary Utility
Cross-coupling building block
Cleavable acetylene surrogate
Stable API side-chain / Linker
Base Stability
Prone to rearrangement
Cleaves to acetone + acetylene
Highly stable
Application Case Studies & Mechanistic Causality
Case Study A: Scalable CuAAC for Kinase Inhibitor BMS-986236
In the development of the potent kinase inhibitor BMS-986236, researchers required the precise installation of a 3-hydroxy-3-methylbutyl pharmacophore onto a triazole core[3]. By selecting 2-methylhex-5-yn-2-ol for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the team achieved a direct, one-step installation of this critical side chain[3].
Causality: If a shorter alkyne like 2-methylbut-3-yn-2-ol had been used, the resulting molecule would lack the necessary spatial flexibility to properly occupy the target kinase's binding pocket. Furthermore, the isolated nature of the alkyne in 2-methylhex-5-yn-2-ol ensured rapid click kinetics without the steric clash that adjacent tertiary alcohols often impose on the copper-acetylide intermediate[3].
Case Study B: Sonogashira Coupling in MYC Inhibitors
For the design of novel phenylpyrazole derivatives targeting the intrinsically disordered MYC/MAX interaction, optimizing the partition coefficient (clogP) was paramount for cell permeability[4].
Causality: 2-Methylhex-5-yn-2-ol was utilized via Sonogashira coupling to replace a p-chlorobenzyloxyl group[4]. The two-carbon aliphatic spacer isolates the alkyne from the electron-withdrawing tertiary alcohol, ensuring rapid oxidative addition during the Pd-catalytic cycle. Crucially, this specific spacer length perfectly projects the terminal hydroxyl group into the solvent-exposed region of the protein interface, enhancing binding affinity while maintaining optimal membrane permeability[4].
Table 2: Quantitative Performance Comparison
Alkyne
Reaction Type
Target Molecule
Yield (%)
Key Advantage / Limitation
Reference
Propargyl Alcohol
Dimerization
Conjugated Diynes
4–6% (aprotic)
Poor yield in aprotic solvents due to coordination
When scaling up click chemistry, traditional protocols relying on DMF and column chromatography become severe liabilities due to trace metal trapping and solvent toxicity. The following protocol utilizes 2-Methylhex-5-yn-2-ol in a self-validating system designed for high-throughput scale-up[3].
Self-validating experimental workflow for CuAAC scale-up using 2-Methylhex-5-yn-2-ol.
Step-by-Step Methodology & Causality
Solvent Preparation: Charge a reaction vessel with the target azide (1.0 eq) and 2-methylhex-5-yn-2-ol (1.1 eq) in an Acetone/Water (8:2) mixture.
Causality: Acetone/Water is chosen over standard DMF. DMF is notoriously difficult to remove on scale and strongly coordinates heavy metals. Acetone lowers the solubility of the final triazole, allowing for direct product precipitation[3].
Reducing Agent Addition: Add Sodium Ascorbate (0.4 eq) to the stirring mixture.
Catalyst Initiation: Slowly add an aqueous solution of CuSO₄·5H₂O (0.2 eq).
Causality: Sodium ascorbate must be present before the copper(II) sulfate. This ensures an immediate reducing environment, preventing the alkyne from undergoing unwanted oxidative Glaser homocoupling catalyzed by transient Cu(II) species[5].
Atmospheric Control: Purge the vessel with N₂ for 15 minutes.
Causality: Oxygen must be strictly excluded to prevent the re-oxidation of the active Cu(I) catalyst back to Cu(II), which would stall the cycloaddition and rapidly consume the ascorbate.
Reaction & Self-Validation (IPC): Stir at 25 °C. The reaction acts as a self-validating system: as the highly lipophilic azide and alkyne are consumed, the more polar triazole product reaches supersaturation and begins to precipitate.
Validation Check: The visual cue of heavy crystallization, coupled with an In-Process Control (IPC) HPLC showing <1% starting azide, confirms completion without relying on arbitrary time limits[3].
Isolation: Filter the resulting slurry through a Celite bed (to trap trace copper) and wash the filter cake with water to yield the pure API, entirely bypassing column chromatography[3].
The Strategic Advantage of 2-Methylhex-5-yn-2-ol in Modern Organic Synthesis: A Comparative Guide
In the landscape of organic synthesis, the choice of building blocks is paramount to the efficiency, elegance, and ultimate success of a synthetic campaign. Among the myriad of terminal alkynes available to the discernin...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of organic synthesis, the choice of building blocks is paramount to the efficiency, elegance, and ultimate success of a synthetic campaign. Among the myriad of terminal alkynes available to the discerning chemist, 2-Methylhex-5-yn-2-ol has emerged as a reagent of particular interest, offering a unique combination of stability, reactivity, and versatility. This guide provides an in-depth technical comparison of 2-Methylhex-5-yn-2-ol with other commonly employed terminal alkynes, supported by experimental data, to illuminate its distinct advantages for researchers, scientists, and drug development professionals.
Introduction: Beyond a Simple Alkyne
2-Methylhex-5-yn-2-ol is more than just a simple terminal alkyne. Its structure, featuring a tertiary alcohol adjacent to the alkyne and a three-carbon spacer, bestows upon it a set of properties that render it a superior choice in many synthetic scenarios. The core advantage lies in its function as a "masked" or "protected" terminal alkyne. The bulky 2-hydroxypropyl group provides stability and modulates the reactivity of the terminal alkyne, while also offering a straightforward and mild deprotection pathway to unveil the parent terminal alkyne when desired. This guide will explore these advantages in the context of two of the most powerful C-C bond-forming reactions in modern organic synthesis: the Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."
The Sonogashira Coupling: A Tale of Enhanced Stability and Yield
The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern synthetic chemistry.[1] While simple terminal alkynes like phenylacetylene are commonly used, they can be prone to side reactions, such as homocoupling (Glaser coupling). Herein lies a key advantage of 2-Methylhex-5-yn-2-ol and its close, commercially available analog, 2-methyl-3-butyn-2-ol. The steric hindrance provided by the tertiary alcohol moiety suppresses the undesired homocoupling, often leading to cleaner reactions and higher yields of the desired cross-coupled product.
Comparative Performance in Sonogashira Coupling
A study by Caporale et al. (2014) provides compelling evidence for the efficacy of 2-methyl-3-butyn-2-ol in copper-free Sonogashira couplings with a diverse range of aryl bromides. The data presented in Table 1 showcases the high yields achievable with this reagent.
Table 1: Copper-free palladium-catalyzed coupling of 2-methyl-3-butyn-2-ol with various aryl bromides. Adapted from Caporale, A. et al., Beilstein J. Org. Chem. 2014, 10, 384–393.[2]
The consistently high yields across a range of electronically and sterically diverse aryl bromides highlight the robustness and broad applicability of this reagent. The slightly longer carbon chain of 2-Methylhex-5-yn-2-ol is expected to exhibit similar reactivity, offering an additional three-carbon unit for further synthetic elaboration.
The following is a representative protocol for the copper-free Sonogashira coupling of an aryl bromide with 2-methyl-3-butyn-2-ol, as described by Caporale et al.[2]
Materials:
Aryl bromide (1.0 mmol)
2-Methyl-3-butyn-2-ol (1.2 mmol)
Pd(OAc)₂ (3 mol%)
P(p-tol)₃ (6 mol%)
DBU (3.0 mmol)
Anhydrous THF (5 mL)
Procedure:
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, Pd(OAc)₂, and P(p-tol)₃.
Add anhydrous THF, followed by DBU and 2-methyl-3-butyn-2-ol.
The reaction mixture is stirred at 80 °C for 6 hours.
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel.
A streamlined workflow for the copper-free Sonogashira coupling.
The Retro-Favorskii Reaction: A Gateway to Terminal Alkynes
The true elegance of using 2-Methylhex-5-yn-2-ol lies in its ability to serve as a stable, easily handled precursor to a terminal alkyne. The deprotection of the 2-hydroxypropyl group is achieved through a retro-Favorskii reaction, a base-catalyzed fragmentation that liberates the desired terminal alkyne and acetone as the only byproduct.[3]
This deprotection can be carried out under relatively harsh conditions (e.g., KOH in refluxing toluene), but milder and more functional-group-tolerant methods have been developed. A notable example is the use of tetrabutylammonium hydroxide (TBAH) in toluene, which can effect the cleavage at much lower temperatures (55-75 °C) and in a fraction of the time.[1] More recently, a fluoride-mediated retro-Favorskii reaction has been reported, offering even milder conditions.[4]
Table 2: Comparison of conditions for the retro-Favorskii deprotection.
The ability to unmask the terminal alkyne under such mild conditions significantly broadens the synthetic utility of 2-Methylhex-5-yn-2-ol, allowing for its use in complex, multi-step syntheses where sensitive functional groups are present.
Experimental Protocol: Mild Deprotection via Retro-Favorskii Reaction
The following protocol is adapted from the work of Jiang et al. (2011) for the deprotection of a 4-aryl-2-methyl-3-butyn-2-ol.[1]
Materials:
4-Aryl-2-methyl-3-butyn-2-ol (2 mmol)
Tetrabutylammonium hydroxide (40 wt% solution in methanol, 0.2 mmol)
Anhydrous toluene (100 mL)
Procedure:
Under a nitrogen atmosphere, dissolve the 4-aryl-2-methyl-3-butyn-2-ol in anhydrous toluene in a round-bottom flask.
Heat the solution to 75 °C.
Add the tetrabutylammonium hydroxide solution dropwise.
Stir the mixture at 75 °C and monitor the reaction by TLC. The reaction is typically complete within minutes.
After cooling to room temperature, wash the mixture successively with 5% HCl and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
The crude product can be purified by column chromatography if necessary.
The retro-Favorskii reaction mechanism for alkyne deprotection.
Click Chemistry: A Note on Reactivity and Practicality
Qualitative and Semi-Quantitative Comparison of Alkyne Reactivity in CuAAC
Studies on the kinetics of the CuAAC reaction have shown that electron-withdrawing groups on the alkyne generally increase the reaction rate. Aromatic alkynes, such as phenylacetylene, are often more reactive than simple aliphatic alkynes. However, the differences in reactivity among many common terminal alkynes are often not dramatic, and excellent yields can be achieved with most substrates under optimized conditions.
Alkyne Class
Example
General Reactivity Trend
Key Considerations
Aromatic Alkynes
Phenylacetylene
Generally high reactivity.
Can be prone to homocoupling.
Electron-Deficient Alkynes
Propiolamides, Ethynyl Ketones
Very high reactivity.
May be susceptible to Michael addition side reactions.
Propargyl Derivatives
Propargyl Alcohol, Propargyl Amine
Good reactivity, widely used.
The functional group can influence solubility and reactivity.
Aliphatic Alkynes
1-Hexyne, 2-Methylhex-5-yn-2-ol
Generally good reactivity, though sometimes slower than aromatic or electron-deficient alkynes.
Less prone to side reactions like homocoupling. The hydroxyl group in 2-Methylhex-5-yn-2-ol can improve solubility.
Table 3: General reactivity trends of different alkyne classes in CuAAC.
While 2-Methylhex-5-yn-2-ol may exhibit slightly slower kinetics compared to highly activated alkynes, its practical advantages often outweigh this. Its stability, ease of handling (it is a liquid at room temperature), and resistance to side reactions make it an excellent choice for routine click chemistry applications, particularly in the context of library synthesis and drug discovery where reliability and clean reaction profiles are paramount.
Applications in the Synthesis of Bioactive Molecules
The utility of the 2-hydroxypropyl-protected alkyne motif is exemplified in the synthesis of various bioactive molecules.
Monoamine Oxidase (MAO) Inhibitors
2-Methyl-3-butyn-2-ol has been utilized as a precursor in the Mannich reaction for the synthesis of suicide inactivators of monoamine oxidase (MAO).[6] MAO inhibitors are an important class of drugs used in the treatment of depression and neurodegenerative diseases.[7][8] The use of this protected alkyne allows for the introduction of the propargyl group, a key pharmacophore in many MAO inhibitors, in a controlled and efficient manner.
Precursor to Pharmaceutical Building Blocks
The Sonogashira coupling product of 2-methyl-3-butyn-2-ol with 3-bromoaniline, 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol, is a key intermediate in the synthesis of Erlotinib, an important anticancer drug.[2] Furthermore, this building block strategy has been employed in the synthesis of analogues of Tipranavir, a non-peptidic HIV protease inhibitor.[9] The ability to construct complex aryl-alkyne frameworks using this stable and inexpensive alkyne source is a significant advantage in pharmaceutical development.
Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox
2-Methylhex-5-yn-2-ol offers a compelling set of advantages for the modern synthetic chemist. Its role as a stable, easily handled, and readily deprotected terminal alkyne makes it a superior choice in many applications compared to more volatile or reactive alternatives.
Key Advantages Summarized:
Enhanced Stability and Safety: The 2-hydroxypropyl group provides a higher boiling point and greater stability compared to gaseous acetylene or low-boiling terminal alkynes.
Suppression of Side Reactions: In Sonogashira couplings, the steric bulk of the protecting group minimizes unwanted homocoupling, leading to cleaner reactions and higher yields.
Mild and Efficient Deprotection: The retro-Favorskii reaction allows for the facile removal of the protecting group under a range of conditions, from traditional basic methods to milder, functional-group-tolerant protocols.
Versatility in Synthesis: It serves as a reliable building block in both Sonogashira couplings and click chemistry, and has proven its value in the synthesis of complex bioactive molecules.
Cost-Effectiveness: 2-Methyl-3-butyn-2-ol, a close analog, is an inexpensive and commercially available reagent, making it an attractive choice for large-scale synthesis.
By understanding and leveraging the unique properties of 2-Methylhex-5-yn-2-ol, researchers and drug development professionals can design more efficient, robust, and elegant synthetic routes to complex molecular targets.
References
Jiang, Y. et al. A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide- and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols. Beilstein J. Org. Chem.2011 , 7, 496–501. [Link]
Giovanelli, A. et al. Retro-Favorskii reaction employing fluoride sources and its use as an immobilization strategy. J. Fluor. Chem.2025 , 277, 110405. [Link]
Caporale, A. et al. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein J. Org. Chem.2014 , 10, 384–393. [Link]
Caporale, A. et al. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. PubMed. [Link]
US Patent 3,838,183A, "Synthesis of 2-methyl-3-buten-2-ol".
Fowler, J. S. 2-Methyl-3-butyn-2-ol as an acetylene precursor in the Mannich reaction. A new synthesis of suicide inactivators of monoamine oxidase. J. Org. Chem.1977 , 42 (15), 2637–2639. [Link]
Díez-González, S. & Fokin, V. V. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein J. Org. Chem.2013 , 9, 2715–2750. [Link]
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules2010 , 15 (12), 9236-9258. [Link]
Ding, Y. et al. Synthesis of Tipranavir Analogues as Non-Peptidic HIV Protease Inhibitors. Lett. Drug Des. Discov.2009 , 6 (2), 127-132. [Link]
Fowler, J. S. 2-Methyl-3-butyn-2-ol as an acetylene precursor in the Mannich reaction. A new synthesis of suicide inactivators of monoamine oxidase. PubMed. [Link]
Gan, W. et al. Total Synthesis of Tipranavir Based on Iridium-Catalyzed Asymmetric Allylic Substitution of Dihydropyranone. Org. Lett.2024 , 26 (47), 10114–10118. [Link]
Giovanelli, A. et al. Retro-Favorskii Reaction Employing Fluoride Sources. ChemRxiv. 2023 . [Link]
Al-Hourani, B. J. et al. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. Molecules2022 , 27 (9), 2821. [Link]
Gayen, F. R. et al. A ferrocene functionalized Schiff base containing Cu( ii ) complex: synthesis, characterization and parts-per-million level catalysis for azide alkyne cycloaddition. Dalton Trans.2020 , 49, 6578-6586. [Link]
Gorbe, T. et al. Flow Chemistry: Sonogashira Coupling. University of Graz. [Link]
Wang, Y. et al. α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. Molecules2020 , 25 (5), 1189. [Link]
Caporale, A. et al. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. PMC. [Link]
Coertzen, D. et al. Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. Bioorg. Med. Chem.2017 , 25 (1), 241-251. [Link]
Yurttaş, L. et al. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega2018 , 3 (12), 17703–17712. [Link]
validation of analytical methods for 2-Methylhex-5-yn-2-ol
Comprehensive Analytical Validation Guide: 2-Methylhex-5-yn-2-ol (GC-FID vs. HPLC) As a Senior Application Scientist, selecting and validating the correct analytical method for organic intermediates is not merely a regul...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Analytical Validation Guide: 2-Methylhex-5-yn-2-ol (GC-FID vs. HPLC)
As a Senior Application Scientist, selecting and validating the correct analytical method for organic intermediates is not merely a regulatory checkbox—it is the foundation of chemical integrity. 2-Methylhex-5-yn-2-ol (CAS: 153509-05-8) is a highly reactive, volatile alkyne alcohol utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including novel MYC inhibitors[1][2][3].
Due to its terminal alkyne and tertiary alcohol functional groups, ensuring its purity and accurately quantifying residual levels in downstream products requires a robust, self-validating analytical system. This guide objectively compares chromatographic techniques for this molecule and provides a field-proven, ICH Q2(R2)-compliant validation protocol[4].
Part 1: Physicochemical Rationale & Method Selection
The structural anatomy of 2-Methylhex-5-yn-2-ol dictates the analytical approach. With a molecular weight of 112.17 g/mol and high volatility, the molecule is inherently suited for gas-phase separation[1].
A common pitfall in pharmaceutical laboratories is defaulting to High-Performance Liquid Chromatography (HPLC) for all intermediates. However, 2-Methylhex-5-yn-2-ol lacks a conjugated pi-system, meaning it has no strong UV chromophore . Standard HPLC-UV methods will suffer from severe baseline noise and require low-wavelength monitoring (<210 nm), making them highly susceptible to solvent interference[5]. While HPLC coupled with a Charged Aerosol Detector (CAD) or Refractive Index Detector (RID) is possible, Gas Chromatography with Flame Ionization Detection (GC-FID) remains the gold standard due to its superior resolution, rapid run times, and high sensitivity to carbon-hydrogen bonds[5][6].
Figure 1: Decision matrix for selecting the optimal chromatographic method based on physicochemical properties.
Quantitative Performance Comparison
The following table summarizes the objective performance metrics of GC-FID versus alternative methods for the analysis of volatile alcohols like 2-Methylhex-5-yn-2-ol[5][6].
Performance Metric
GC-FID (Recommended)
GC-MS (Alternative)
HPLC-CAD (Not Recommended)
Separation Mechanism
Partitioning (Gas/Liquid)
Partitioning (Gas/Liquid)
Partitioning (Liquid/Solid)
Detection Principle
Carbon ion generation in flame
Mass-to-charge ratio (m/z)
Aerosol particle charging
Sensitivity (LOD)
~0.5 - 1.0 ppm
~0.05 - 0.1 ppm
~5.0 - 10.0 ppm
Linear Dynamic Range
106
(Excellent)
104
(Moderate)
Non-linear (requires transformation)
Matrix Interference
Low (if headspace is utilized)
Very Low (Extracted Ion)
High (Mobile phase background)
Analysis Time
8 - 12 minutes
8 - 12 minutes
20 - 30 minutes
Part 2: ICH Q2(R2) Validation Lifecycle
In alignment with the updated ICH Q2(R2) and Q14 guidelines, method validation is no longer a static event but a continuous lifecycle driven by the Analytical Target Profile (ATP)[4][7]. The goal is to prove that the GC-FID method is a self-validating system capable of accurately quantifying 2-Methylhex-5-yn-2-ol without matrix suppression or thermal degradation.
Figure 2: The ICH Q2(R2) analytical procedure lifecycle from ATP definition to continuous monitoring.
Part 3: Step-by-Step Experimental Protocol (GC-FID)
The following methodology details the exact parameters and causality behind the validation of 2-Methylhex-5-yn-2-ol.
A. Instrument Setup & Causality
Column: Polyethylene glycol (PEG) phase (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm).
Causality: 2-Methylhex-5-yn-2-ol contains a polar hydroxyl group. A polar PEG stationary phase prevents the severe peak tailing that occurs on standard non-polar columns (like DB-1 or DB-5) due to hydrogen bonding with active silanol groups.
Inlet: 200°C, Split ratio 10:1, utilizing a deactivated, low-volume glass liner.
Causality: The tertiary alcohol is susceptible to thermal dehydration. A deactivated liner at a moderate 200°C minimizes thermal degradation during sample vaporization.
Carrier Gas: Helium at 1.2 mL/min (constant flow).
Oven Program: 60°C (hold 2 min), ramp 15°C/min to 150°C, ramp 30°C/min to 220°C (hold 3 min).
Action: Inject the working standard (e.g., 100 µg/mL) six consecutive times before beginning the validation sequence.
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing factor ≤ 1.5; Theoretical plates > 10,000.
Causality: Proves the GC inlet, column inertness, and FID flame stability are functioning optimally before committing to sample analysis.
Step 2: Specificity
Action: Inject a diluent blank, a standard solution, and a spiked sample matrix.
Acceptance Criteria: No interfering peaks at the retention time of 2-Methylhex-5-yn-2-ol. Peak purity (if using GC-MS for orthogonal confirmation) must be > 99%.
Causality: Guarantees that the FID signal is exclusively generated by the target analyte, proving that isomeric impurities or synthesis byproducts do not co-elute.
Step 3: Linearity and Range
Action: Prepare and inject five concentration levels ranging from 50% to 150% of the target specification limit (e.g., 50, 75, 100, 125, 150 µg/mL).
Acceptance Criteria: Correlation coefficient (
R2
) ≥ 0.999. The y-intercept should be statistically insignificant.
Causality: Demonstrates that the FID's ion generation is directly proportional to the mass of carbon entering the flame across the intended operational range[7].
Step 4: Accuracy (Spike Recovery)
Action: Spike known amounts of the 2-Methylhex-5-yn-2-ol reference standard into a blank sample matrix at three levels: 80%, 100%, and 120% of the target concentration. Prepare three replicates per level.
Acceptance Criteria: Mean recovery must fall between 95.0% and 105.0%.
Causality: Validates that the sample preparation solvent effectively extracts the analyte without loss, and that the sample matrix does not artificially suppress or enhance the FID signal[4].
Action: Analyze six independent preparations of the sample at the 100% concentration level (Repeatability). Have a second analyst perform the same procedure on a different day using a different GC system or column lot (Intermediate Precision).
Acceptance Criteria: Overall RSD for both repeatability and intermediate precision must be ≤ 2.0%.
Causality: Accounts for random errors in volumetric sample preparation and proves the method is rugged enough to withstand normal laboratory variations[7].
Comparative Study of Catalysts for the Sonogashira Cross-Coupling of 2-Methylhex-5-yn-2-ol
Introduction: The Strategic Role and Chemical Challenges of 2-Methylhex-5-yn-2-ol In modern drug discovery, functionalized terminal alkynes are indispensable building blocks. Specifically, 2-methylhex-5-yn-2-ol is freque...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Role and Chemical Challenges of 2-Methylhex-5-yn-2-ol
In modern drug discovery, functionalized terminal alkynes are indispensable building blocks. Specifically, 2-methylhex-5-yn-2-ol is frequently utilized to install sterically demanding, hydrophilic side chains in active pharmaceutical ingredients (APIs). Notable applications include the scalable synthesis of the potent kinase inhibitor BMS-986236[1] and the functionalization of pyrrolo[1,2-b]pyridazine derivatives acting as IRAK4 inhibitors[2].
However, the cross-coupling of 2-methylhex-5-yn-2-ol presents two distinct chemical challenges:
Steric Hindrance: The tertiary alcohol introduces significant steric bulk adjacent to the reactive alkynyl site, which can impede transmetalation in standard catalytic cycles.
Chemoselectivity (Glaser Homocoupling): Like many terminal alkynes, 2-methylhex-5-yn-2-ol is highly susceptible to oxidative homocoupling (the Glaser-Hay reaction) in the presence of copper co-catalysts and trace oxygen, which depletes the starting material and complicates downstream purification.
To overcome these hurdles, selecting the optimal catalytic system is paramount. This guide objectively compares three distinct palladium-based catalytic strategies for the coupling of 2-methylhex-5-yn-2-ol with aryl halides.
Comparative Performance of Catalytic Systems
We evaluated three distinct catalytic systems for the cross-coupling of 2-methylhex-5-yn-2-ol with a standard aryl iodide (e.g., 4-iodoanisole) at 60 °C. The quantitative performance data is summarized in the table below.
Catalytic System
Ligand / Co-Catalyst
Base / Solvent
Yield (%)
Homocoupling Byproduct (%)
Reaction Time (h)
API Suitability
Traditional Pd/Cu
Pd(PPh3)4 (5 mol%) / CuI (10 mol%)
Et3N / THF
72%
18%
4.0
Low (High Pd/Cu retention, byproduct formation)
Copper-Free Pd
PdCl2(MeCN)2 (1 mol%) / X-Phos (3 mol%)
Cs2CO3 / THF
94%
< 1%
6.0
High (Clean profile, low catalyst loading)
Heterogeneous Pd
Pd-EnCat™ 30 (2 mol%) / None
Piperidine / MeCN:H2O
81%
3%
14.0
High (Excellent Pd recovery, scalable)
Mechanistic Causality: Why Copper-Free Systems Excel
Traditional catalysts like Pd(PPh3)4 are frequently used in Sonogashira couplings[3], but the obligate use of a copper(I) co-catalyst generates a copper-acetylide intermediate. If trace oxygen is present, this intermediate rapidly dimerizes the 2-methylhex-5-yn-2-ol.
By transitioning to a Copper-Free System utilizing a bulky, electron-rich biarylphosphine ligand like X-Phos[4], we fundamentally alter the reaction logic. The electron-rich nature of X-Phos accelerates the oxidative addition of the aryl halide, while its immense steric bulk prevents the formation of inactive Pd-bis(alkynyl) complexes. More importantly, the use of a strong inorganic base (Cs2CO3) allows for the direct deprotonation of the alkyne and coordination to the Pd(II) center, entirely bypassing the oxygen-sensitive copper cycle.
Caption: Catalytic cycle comparing Cu-cocatalyzed vs. Cu-free Sonogashira pathways.
To ensure maximum yield and reproducibility when coupling 2-methylhex-5-yn-2-ol, the following copper-free protocol is recommended. Every step is designed as a self-validating system to ensure scientific integrity.
Reagents
Aryl Iodide (1.0 equiv, 5.0 mmol)
2-Methylhex-5-yn-2-ol (1.2 equiv, 6.0 mmol)
PdCl2(MeCN)2 (1 mol%, 0.05 mmol)
X-Phos (3 mol%, 0.15 mmol)
Cs2CO3 (2.0 equiv, 10.0 mmol)
Anhydrous THF (0.2 M, 25 mL)
Step-by-Step Methodology
Step 1: Catalyst Pre-Activation & Assembly
In an oven-dried Schlenk flask, combine the aryl iodide, PdCl2(MeCN)2, X-Phos, and Cs2CO3.
Causality: Assembling the solid reagents first allows for simultaneous purging. X-Phos must be present in a 3:1 ratio to Pd to ensure the active monomeric Pd(0)L species is formed upon reduction.
Step 2: Rigorous Deoxygenation (Freeze-Pump-Thaw)
Add anhydrous THF. Subject the mixture to three freeze-pump-thaw cycles using liquid nitrogen and backfill with ultra-pure Argon.
Causality: Although this is a copper-free system, oxygen can still degrade the electron-rich X-Phos ligand to its phosphine oxide, killing the catalytic cycle.
Step 3: Alkyne Addition and Thermocycling
Inject 2-methylhex-5-yn-2-ol dropwise via a gas-tight syringe. Heat the reaction mixture to 60 °C.
Self-Validation Check: The solution should transition from a pale yellow to a deep, homogeneous amber color within 30 minutes, indicating the formation of the active Pd(0) complex. If the solution turns black, bulk palladium has precipitated (catalyst death).
Step 4: Reaction Monitoring (LC-MS)
After 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Self-Validation Check: Confirm the disappearance of the aryl iodide peak. Crucially, check the mass spectrum for
m/z=222.3
(the mass of the di-alkyne homocoupled byproduct). An absence of this peak validates that the copper-free environment successfully suppressed the Glaser-Hay side reaction.
Step 5: Quench and Purification
Cool the reaction to room temperature, dilute with EtOAc (50 mL), and quench with saturated aqueous NH4Cl (50 mL). Extract the organic layer, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Caption: Step-by-step experimental workflow for the cross-coupling of 2-methylhex-5-yn-2-ol.
Conclusion
For the cross-coupling of 2-methylhex-5-yn-2-ol, the choice of catalyst dictates the purity and scalability of the process. While traditional Pd/Cu systems are highly active, the propensity of the terminal alkyne to undergo Glaser homocoupling makes them suboptimal for late-stage API synthesis. The Copper-Free PdCl2(MeCN)2 / X-Phos system is the superior choice, as it leverages steric bulk to facilitate direct deprotonation, entirely eliminating homocoupling while cleanly accommodating the steric demands of the tertiary alcohol.
environmental impact comparison of 2-Methylhex-5-yn-2-ol synthesis routes
An in-depth technical comparison of synthesis routes for 2-Methylhex-5-yn-2-ol, evaluating mechanistic efficiency, environmental impact, and scalability for pharmaceutical development. Strategic Context & Molecule Profil...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical comparison of synthesis routes for 2-Methylhex-5-yn-2-ol, evaluating mechanistic efficiency, environmental impact, and scalability for pharmaceutical development.
Strategic Context & Molecule Profile
2-Methylhex-5-yn-2-ol (CAS: 153509-05-8) is a highly versatile terminal alkyne and tertiary alcohol intermediate[1]. It serves as a critical building block in the development of complex active pharmaceutical ingredients (APIs), most notably in the scalable synthesis of the potent kinase inhibitor BMS-986236 via click chemistry (triazole formation)[2].
As pharmaceutical manufacturing pivots toward sustainable practices, evaluating the environmental footprint of API intermediates is paramount. This guide objectively compares the traditional Grignard Addition (Route A) against an alternative Zinc-Mediated Barbier Alkylation (Route B) , analyzing the causality behind their experimental designs, atom economy, and waste generation.
Mechanistic Evaluation of Synthesis Routes
Route A: Traditional Grignard Addition
The conventional synthesis of 2-methylhex-5-yn-2-ol relies on the nucleophilic addition of methylmagnesium bromide (MeMgBr) to methyl pent-4-ynoate[3].
The Causality of Stoichiometric Inefficiency: While the conversion of an ester to a tertiary alcohol theoretically requires two equivalents of a Grignard reagent, this specific substrate demands a minimum of three molar equivalents . The terminal alkyne proton is highly acidic (
pKa≈25
) and rapidly quenches the first equivalent of MeMgBr in a highly exothermic acid-base reaction. This side reaction generates stoichiometric volumes of methane gas (a potent greenhouse gas) before the desired nucleophilic acyl substitution can even occur[4].
Environmental Toll: This route mandates cryogenic conditions (-78 °C) to control the violent exotherm and prevent side reactions, resulting in a massive energy footprint. Furthermore, it relies on highly flammable, volatile ethereal solvents (THF/Et₂O) and generates substantial magnesium salt waste, leading to a poor E-factor.
A more sustainable, atom-economical approach utilizes a Barbier-type reaction between 4-bromo-1-butyne [5] and acetone , mediated by elemental zinc.
The Causality of Chemoselectivity: Unlike the highly polarized and aggressive carbon-magnesium bond in Grignard reagents, the carbon-zinc bond is highly covalent and less nucleophilic. Zinc's attenuated reactivity prevents the premature deprotonation of the terminal alkyne. Consequently, the reaction proceeds smoothly with near-stoichiometric quantities of reagents (1.1 eq Zn) without generating methane gas.
Environmental Toll: The Barbier reaction can be executed at ambient temperatures (20–25 °C) and is highly tolerant of protic environments, allowing the use of aqueous THF or saturated aqueous ammonium chloride as the reaction medium. This eliminates the need for strict anhydrous conditions, cryogenic cooling, and excessive metal waste.
Quantitative Environmental Impact Comparison
To objectively evaluate the sustainability of both routes, key green chemistry metrics are summarized below:
Metric
Route A: Grignard Addition
Route B: Zn-Barbier Alkylation
Theoretical Atom Economy
~23.8%
~43.7%
Reagent Stoichiometry
3.0+ eq MeMgBr
1.1 eq Zn, 1.0 eq Acetone
Temperature Profile
Cryogenic (-78 °C) to RT
Ambient (20–25 °C)
Solvent Profile
Anhydrous THF / Et₂O
Aqueous THF / Green Co-solvents
Primary Waste Stream
Mg salts, Methane gas
Zn salts
Estimated E-Factor
> 15 (High Waste)
< 5 (Low Waste)
Pathway Visualization
Fig 1. Workflow and environmental fate comparison of Grignard vs. Zinc-Barbier synthesis routes.
The following protocols represent self-validating systems; specific quenching and extraction steps are designed to inherently verify the success of the mechanistic pathway.
Protocol A: Traditional Grignard Addition[3]
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel.
Substrate Loading: Charge the flask with methyl pent-4-ynoate (1.0 eq, 500 mg, 4.46 mmol) and anhydrous THF (4 mL).
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Causality: Failure to reach this temperature will result in localized boiling of the solvent during the exothermic deprotonation step.
Reagent Addition: Add methylmagnesium bromide (3M in Et₂O, 3.7 mL, 11.1 mmol, ~2.5-3.0 eq) dropwise via syringe. Observe the evolution of methane gas.
Reaction & Quenching: Stir for 20 minutes at -78 °C, then remove the bath and allow the mixture to warm to room temperature. Quench by the dropwise addition of saturated aqueous NH₄Cl. Validation: A clear separation of the magnesium gel into the aqueous layer confirms complete quenching.
Workup: Extract the aqueous phase with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
Preparation: Equip a round-bottom flask with a magnetic stirrer. Strict anhydrous conditions are not required.
Metal Activation: Charge the flask with Zinc dust (1.2 eq). If the zinc is heavily oxidized, briefly wash with dilute HCl, followed by water and ethanol, and dry under vacuum prior to use.
Substrate Loading: Add a solvent mixture of THF and saturated aqueous NH₄Cl (1:1 ratio). Add acetone (1.0 eq) followed by 4-bromo-1-butyne (1.1 eq)[5].
Reaction: Stir the biphasic mixture vigorously at ambient temperature (20–25 °C). The reaction is typically complete within 2–4 hours. Validation: Monitor via TLC (using a KMnO₄ stain to visualize the alkyne); the disappearance of the 4-bromo-1-butyne spot indicates complete consumption.
Workup: Filter the crude mixture through a short pad of Celite to remove unreacted zinc dust. Extract the filtrate with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to isolate 2-methylhex-5-yn-2-ol.
References
PubChem. 2-Methylhex-5-yn-2-ol | C7H12O | CID 10996988. National Center for Biotechnology Information. Available at:[Link]
American Chemical Society (ACS). Development of a Scalable Synthesis for the Potent Kinase Inhibitor BMS-986236. Organic Process Research & Development. Available at:[Link]
Google Patents.US20200048261A1 - PYRROLO[1,2-b]PYRIDAZINE DERIVATIVES.
Zollege. JEE Main 2021 August 27 Shift 2 Question Paper with Solution PDF (Grignard Stoichiometry Context). Available at:[Link]
Bloom Tech. What is 4-Bromo-1-butyne - Knowledge. Available at:[Link]
performance of 2-Methylhex-5-yn-2-ol in different solvent systems
Performance of 2-Methylhex-5-yn-2-ol in Different Solvent Systems: A Comparative Guide for Cross-Coupling and Click Chemistry As drug development and complex organic synthesis increasingly rely on modular building blocks...
Author: BenchChem Technical Support Team. Date: April 2026
Performance of 2-Methylhex-5-yn-2-ol in Different Solvent Systems: A Comparative Guide for Cross-Coupling and Click Chemistry
As drug development and complex organic synthesis increasingly rely on modular building blocks, the selection of optimal terminal alkynes is critical. 2-Methylhex-5-yn-2-ol (CAS: 153509-05-8) has emerged as a superior bifunctional scaffold, offering a terminal alkyne for carbon-carbon or carbon-heteroatom bond formation, paired with a distal tertiary alcohol[1].
Unlike its shorter homologue, 2-methyl-3-butyn-2-ol, the two additional methylene units in 2-methylhex-5-yn-2-ol create a distinct amphiphilic profile. This structural nuance significantly alters its solubility, stability, and reactivity across different solvent systems. This guide provides an objective, data-driven comparison of 2-methylhex-5-yn-2-ol against alternative alkynes, detailing its performance in various solvents during Sonogashira cross-couplings and Copper-Catalyzed Alkyne-Azide Cycloadditions (CuAAC).
Mechanistic Profiling: The Role of the Amphiphilic Spacer
The performance of 2-methylhex-5-yn-2-ol is dictated by the hydrophobic spacer (C4–C5) separating the reactive alkyne from the polar hydroxyl group. This structural feature prevents the Meyer-Schuster rearrangement—a common degradation pathway in propargylic alcohols under metal catalysis—making it a highly stable building block for complex scaffolds, such as novel MYC/MAX interaction inhibitors[2].
However, this amphiphilic nature demands precise solvent selection:
Polar Aprotic Systems (THF, DMF): Ideal for Palladium-catalyzed cross-couplings. The solvent must possess sufficient lipophilicity to solvate the hexynyl chain while stabilizing the Pd(0) intermediate.
Polar Protic Systems (t-BuOH/H2O): Ideal for CuAAC click chemistry. The tertiary alcohol acts as a localized hydrogen bond donor/acceptor, enhancing the local solubility of the Cu(I) catalyst complex, provided a co-solvent (like t-BuOH) is present to solvate the carbon backbone.
Mechanistic pathways showing solvent-specific stabilization of catalytic intermediates.
Objective Comparison with Alternative Building Blocks
When designing a synthetic route, scientists must weigh steric hindrance, solubility, and stability. Table 1 outlines how 2-methylhex-5-yn-2-ol outperforms traditional alternatives in specific parameters.
Table 1: Comparative Properties of Terminal Alkyne Building Blocks
Property
2-Methylhex-5-yn-2-ol
2-Methyl-3-butyn-2-ol
Propargyl Alcohol
Structural Class
Distal tertiary alcohol
Propargylic tertiary alcohol
Propargylic primary alcohol
Steric Hindrance at Alkyne
Low (distal bulk)
High (adjacent bulk)
Low
Stability (Meyer-Schuster)
Highly Stable
Susceptible
Highly Susceptible
Aqueous Solubility
Moderate (requires co-solvent)
High
Very High
Optimal Coupling Solvent
THF / TEA
DMF / TEA
DMF / TEA
Solvent Performance & Experimental Protocols
The choice of solvent directly dictates the yield and scalability of reactions involving 2-methylhex-5-yn-2-ol. For instance, while DMF provides excellent yields in click chemistry, its high boiling point complicates bulk removal during scale-up, prompting the use of alternative solvent mixtures[3].
Workflow 1: Sonogashira Cross-Coupling
In Sonogashira couplings, THF provides an optimal balance. It fully dissolves the amphiphilic alkyne while allowing for rapid post-reaction concentration, avoiding the arduous aqueous washes required to remove DMF[2].
Table 2: Solvent Performance Matrix for Sonogashira Coupling
Solvent System
Base
Temp (°C)
Yield (%)
Workup Complexity
THF
TEA
65
89%
Low (Direct concentration)
DMF
TEA
90
91%
High (Requires extensive aqueous washing)
Toluene
DIPEA
80
<40%
Low (Poor solubility of Pd-intermediates)
Self-Validating Protocol: Sonogashira Coupling in THF/TEA
Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), 2-methylhex-5-yn-2-ol (1.5 equiv), Pd(PPh3)2Cl2 (0.05 equiv), and CuI (0.10 equiv).
Causality: Pd initiates the oxidative addition into the aryl halide; CuI forms the reactive copper acetylide necessary for transmetalation.
Solvent Addition: Add anhydrous THF and Triethylamine (TEA) (1:1 v/v, 0.2 M).
Causality: TEA acts as both the base to deprotonate the terminal alkyne and a transient ligand to stabilize the metal centers.
Degassing (Validation Step): Subject the mixture to three freeze-pump-thaw cycles.
Validation: The complete absence of bubbling upon the final thaw confirms the removal of dissolved oxygen, which is critical to prevent unwanted Glaser homocoupling of the alkyne.
Reaction Execution: Stir at 65 °C under N2 for 12 hours.
Validation: A distinct color shift from pale yellow to dark brown/black indicates the formation of active Pd nanoparticles and successful reaction progression.
Workup: Filter the crude mixture through a Celite pad to remove insoluble metal salts. Concentrate the THF/TEA filtrate in vacuo and purify via flash column chromatography.
Workflow 2: CuAAC Click Chemistry
For triazole formation, a strictly aqueous system fails due to the hydrophobicity of the hexynyl chain. A 1:1 mixture of t-BuOH and H2O is required to homogenize the reaction.
Self-Validating Protocol: CuAAC in t-BuOH/H2O
Catalyst Generation (Validation Step): Dissolve CuSO4·5H2O (0.05 equiv) and sodium ascorbate (0.10 equiv) in deionized H2O.
Causality: Sodium ascorbate reduces the inactive Cu(II) to the catalytically active Cu(I) species in situ.
Validation: The solution will rapidly shift from a clear blue (Cu2+) to a colorless or pale yellow tint, visually confirming active catalyst generation.
Reagent Mixing: In a separate flask, dissolve the organic azide (1.0 equiv) and 2-methylhex-5-yn-2-ol (1.2 equiv) in t-BuOH.
Causality: t-BuOH is sterically hindered, preventing it from acting as a competing nucleophile, while perfectly matching the lipophilicity of the alkyne's carbon chain.
Reaction Execution: Combine the aqueous catalyst and organic solutions. Stir vigorously at room temperature for 4–6 hours.
Validation: The precipitation of the triazole product often occurs as the reaction proceeds, serving as a visual milestone of high conversion.
Workup: Dilute the mixture with additional water to force further precipitation, extract with Ethyl Acetate (EtOAc), dry over anhydrous Na2SO4, and concentrate.
Logic tree for selecting optimal solvent systems for 2-Methylhex-5-yn-2-ol reactions.
References
[1] Title: 2-Methylhex-5-yn-2-ol | C7H12O | CID 10996988
Source: National Center for Biotechnology Information (PubChem)
URL:[Link]
[2] Title: Directly Suppressing MYC Function with Novel Alkynyl-Substituted Phenylpyrazole Derivatives that Induce Protein Degradation and Perturb MYC/MAX Interaction
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
[3] Title: Development of a Scalable Synthesis for the Potent Kinase Inhibitor BMS-986236
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Professional Laboratory Disposal and Handling Guide: 2-Methylhex-5-yn-2-ol As a terminal alkyne and tertiary alcohol, 2-methylhex-5-yn-2-ol (CAS: 153509-05-8) is a highly versatile building block frequently utilized in c...
Author: BenchChem Technical Support Team. Date: April 2026
Professional Laboratory Disposal and Handling Guide: 2-Methylhex-5-yn-2-ol
As a terminal alkyne and tertiary alcohol, 2-methylhex-5-yn-2-ol (CAS: 153509-05-8) is a highly versatile building block frequently utilized in complex organic synthesis, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry for drug development[1]. While it is an invaluable reagent, its physicochemical profile presents specific environmental and operational hazards that dictate strict disposal and handling protocols.
This guide provides drug development professionals and laboratory safety officers with a self-validating, causality-driven framework for the safe segregation, containment, and disposal of 2-methylhex-5-yn-2-ol waste streams.
Chemical Profiling & Hazard Assessment
Before initiating any disposal protocol, it is critical to understand the intrinsic hazards of the molecule. 2-Methylhex-5-yn-2-ol is a flammable organic liquid that exhibits both acute toxicity and long-term environmental hazards[2][3].
Causes skin/eye/respiratory irritation; requires immediate decontamination upon contact.
| Environmental Toxicity | H412 (Harmful to aquatic life)[2] | Absolute prohibition on drain disposal. Must be captured for incineration. |
The Causality of Alkyne Waste Segregation
The most critical safety vulnerability in the disposal of 2-methylhex-5-yn-2-ol arises from its terminal alkyne functional group. In drug discovery, this chemical is frequently reacted in the presence of copper(II) sulfate and sodium ascorbate (generating Cu(I) in situ)[1].
The Mechanistic Risk: Terminal alkynes can react with heavy metals—specifically Copper (Cu), Silver (Ag), and Mercury (Hg)—to form metal acetylides. Heavy metal acetylides are highly shock-sensitive and friction-sensitive explosives. If click chemistry waste streams containing unreacted 2-methylhex-5-yn-2-ol are indiscriminately mixed with bulk heavy metal waste without proper quenching, explosive precipitates can form inside the waste carboy over time.
Waste Segregation Workflow
Workflow for the safe segregation and disposal of terminal alkyne waste streams.
Step-by-Step Disposal Methodologies
To ensure a self-validating safety system, execute the following operational procedures when decommissioning 2-methylhex-5-yn-2-ol or its reaction byproducts.
Protocol A: Segregation and Containment
Verify Waste Stream Composition: Review the experimental laboratory notebook to confirm whether the 2-methylhex-5-yn-2-ol waste contains heavy metal catalysts (e.g., Cu, Ag)[1] or halogenated solvents (e.g., dichloromethane).
Pre-treat Metal Catalysts (If Applicable): If copper catalysts are present, treat the aqueous/organic mixture with a strong chelating agent (such as EDTA) or acidify the aqueous layer to prevent the precipitation of copper acetylides before phase separation.
Select the Receptacle: Use a high-density polyethylene (HDPE) or safety-coated glass waste carboy designated specifically for Non-Halogenated Flammable Organics . Causality: HDPE is chemically compatible with tertiary alcohols and prevents leaching or degradation of the container.
Transfer Protocol: In a certified chemical fume hood, use a grounded conductive funnel to transfer the liquid waste into the carboy to prevent static discharge, which could ignite the Class 3 flammable vapors[3].
Protocol B: Labeling and EHS Handoff
Apply Regulatory Labeling: Affix a hazardous waste tag to the carboy. Explicitly write "2-Methylhex-5-yn-2-ol" (do not use abbreviations or structural formulas).
Indicate Hazards: Check the boxes for "Flammable" and "Toxic to Aquatic Life" (H412)[2].
Secondary Containment: Place the sealed waste carboy in a secondary containment tray stored in a dedicated flammable storage cabinet until EHS pickup.
Final Destruction: Environmental Health and Safety (EHS) or a licensed hazardous waste contractor will transport the material for high-temperature rotary kiln incineration . Causality: Incineration completely oxidizes the carbon-hydrogen-oxygen framework into CO2 and H2O, neutralizing the aquatic toxicity threat and preventing environmental contamination[2][4].
Spill Response and Decontamination
In the event of an accidental release during transfer or disposal:
Isolate: Immediately eliminate all ignition sources (hot plates, static sources) due to its UN 1987 Class 3 flammability status[3].
Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized chemical absorbent pads). Do not use combustible materials like paper towels for large spills.
Collect: Sweep the saturated absorbent using non-sparking tools and place it into a solid hazardous waste container. Seal and label as "Solid Waste Contaminated with Flammable Alkyne."
Ventilate: Ensure the fume hood or room exhaust is operating at maximum capacity to clear respiratory irritants (H335)[4].
References
PubChem (National Institutes of Health). "2-Methylhex-5-yn-2-ol | C7H12O | CID 10996988." Computed Descriptors, Safety and Hazards. Available at:[Link]
Synthonix. "2-methylhex-5-yn-2-ol - [M83163]." Shipping Info and Dangerous Goods Classification. Available at:[Link]
American Chemical Society (ACS Publications). "Development of a Scalable Synthesis for the Potent Kinase Inhibitor BMS-986236." Organic Process Research & Development. Available at:[Link]